Big et-1 (1-38) (human)
Description
Historical Context of Endothelin Peptide Discovery and Characterization
The journey to understanding the endothelin system began with the discovery of endothelium-derived vasoactive factors. In the late 1970s and early 1980s, researchers identified that endothelial cells release substances that can constrict blood vessels. nih.gov This led to the isolation and characterization of a potent vasoconstrictor polypeptide from cultured endothelial cells. nih.gov In 1988, Yanagisawa and colleagues successfully purified and sequenced this peptide, naming it endothelin. nih.govcdnsciencepub.com This seminal discovery opened up a new field of research, and within a few years, the genes for endothelin receptors were identified, and receptor antagonists were developed. cdnsciencepub.com Over the past three decades, more than 30,000 scientific articles have been published on endothelins, highlighting their significance in physiology and disease. ahajournals.orgahajournals.org
Big Endothelin-1 (B181129) (1-38) as an Intermediate Precursor in Endothelin-1 Biosynthesis
Endothelin-1 is not synthesized directly. Instead, it is produced through a multi-step process. The gene for ET-1 encodes a 212-amino acid precursor protein called preproendothelin-1. researchgate.net This precursor is then cleaved to form the 38-amino acid intermediate, Big Endothelin-1 (1-38). researchgate.netanaspec.combmgrp.com Big ET-1 itself is a stable peptide and the direct precursor to the biologically active ET-1. bmgrp.comechelon-inc.comvwr.com The final and critical step in the biosynthesis of ET-1 is the cleavage of Big ET-1 (1-38) by an endothelin-converting enzyme (ECE). anaspec.comechelon-inc.comvwr.comvwr.comavantorsciences.comvwr.com This enzymatic conversion yields the 21-amino acid mature ET-1 peptide. nih.gov While Big ET-1 has a much longer half-life than ET-1, making it a more stable marker for the activation of the endothelin system, some studies suggest that ET-1 levels, but not Big ET-1, are more directly correlated with certain pathological conditions like essential hypertension. bmgrp.commdpi.com
Biochemical Characteristics Relevant to Biological Function
The biological activity of endothelin peptides is intrinsically linked to their specific biochemical structures.
The human Big Endothelin-1 (1-38) is a 38-amino acid peptide. anaspec.comcpcscientific.com A defining feature of the endothelin family, including Big ET-1, is the presence of two intramolecular disulfide bridges. These bonds form between specific cysteine residues: one between the first and fifteenth cysteine residues (Cys1-Cys15) and another between the third and eleventh cysteine residues (Cys3-Cys11). anaspec.comcpcscientific.commedchemexpress.commdpi.comthieme-connect.de The formation of these disulfide bonds is crucial for the peptide's three-dimensional structure and, consequently, its biological activity. The correct pairing of these cysteines results in what is known as the "ribbon" isomer, which is the native and biologically active conformation. thieme-connect.de In vitro oxidation of endothelins can sometimes lead to a non-native "globule" isomer (Cys1-Cys11 and Cys3-Cys15), which is less active. mdpi.comthieme-connect.de
Overview of Endothelin Peptide Family (ET-1, ET-2, ET-3) and Receptor System (ETA, ETB)
The endothelin family consists of three distinct peptides in mammals: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3). nih.govbiochemia-medica.com These peptides are encoded by separate genes and share structural similarities, particularly the conserved C-terminus and the two disulfide bridges. biochemia-medica.com ET-1 is the most predominant and well-studied isoform. nih.gov
The biological effects of these peptides are mediated by two main types of G-protein coupled receptors: the Endothelin-A (ETA) receptor and the Endothelin-B (ETB) receptor. nih.govnih.govnih.govrpsg.org.uk These receptors have different affinities for the endothelin isoforms. The ETA receptor shows a higher affinity for ET-1 and ET-2 than for ET-3. rpsg.org.uk In contrast, the ETB receptor binds all three endothelin isoforms with approximately equal affinity. rpsg.org.uk The distribution of these receptors varies across different tissues, leading to a wide range of physiological responses. Generally, ETA receptors are found on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors on endothelial cells can mediate vasodilation. nih.govrpsg.org.uk A third receptor, ETRC, has been discovered, but its functions are still largely unclear. biochemia-medica.com
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R,3R)-1-[(2R)-2-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[2-[[(2R)-1-[[2-[[1-[[2-[[(2R)-1-[(2R)-2-[[(2R)-5-carbamimidamido-1-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-amino-3-sulfanylpropanoyl)amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C189H287N49O55S5/c1-21-97(17)150(183(287)220-122(68-103-74-199-110-37-27-26-36-108(103)110)167(271)229-146(93(9)10)181(285)221-125(71-140(193)248)169(273)235-152(99(19)244)187(291)238-60-33-41-137(238)178(282)210-113(51-53-139(192)247)158(262)214-124(70-105-76-197-89-203-105)168(272)230-148(95(13)14)182(286)232-149(96(15)16)186(290)237-59-32-42-138(237)179(283)218-119(66-101-43-47-106(245)48-44-101)155(259)201-77-141(249)204-116(62-90(3)4)154(258)200-78-142(250)205-131(82-242)185(289)236-58-31-40-136(236)177(281)209-112(39-30-57-198-189(194)195)157(261)225-132(83-243)188(292)293)234-184(288)151(98(18)22-2)233-170(274)127(73-145(255)256)217-162(266)118(64-92(7)8)211-165(269)123(69-104-75-196-88-202-104)215-174(278)133(85-295)227-164(268)120(65-100-34-24-23-25-35-100)213-163(267)121(67-102-45-49-107(246)50-46-102)219-180(284)147(94(11)12)231-176(280)135(87-297)226-159(263)114(52-54-143(251)252)207-156(260)111(38-28-29-56-190)206-166(270)126(72-144(253)254)216-160(264)115(55-61-298-20)208-161(265)117(63-91(5)6)212-171(275)129(80-240)223-172(276)130(81-241)224-175(279)134(86-296)228-173(277)128(79-239)222-153(257)109(191)84-294/h23-27,34-37,43-50,74-76,88-99,109,111-138,146-152,199,239-246,294-297H,21-22,28-33,38-42,51-73,77-87,190-191H2,1-20H3,(H2,192,247)(H2,193,248)(H,196,202)(H,197,203)(H,200,258)(H,201,259)(H,204,249)(H,205,250)(H,206,270)(H,207,260)(H,208,265)(H,209,281)(H,210,282)(H,211,269)(H,212,275)(H,213,267)(H,214,262)(H,215,278)(H,216,264)(H,217,266)(H,218,283)(H,219,284)(H,220,287)(H,221,285)(H,222,257)(H,223,276)(H,224,279)(H,225,261)(H,226,263)(H,227,268)(H,228,277)(H,229,271)(H,230,272)(H,231,280)(H,232,286)(H,233,274)(H,234,288)(H,235,273)(H,251,252)(H,253,254)(H,255,256)(H,292,293)(H4,194,195,198)/t97-,98+,99-,109?,111+,112-,113-,114+,115+,116?,117+,118+,119-,120+,121+,122+,123+,124-,125-,126+,127+,128+,129+,130+,131-,132-,133+,134+,135+,136-,137-,138?,146-,147+,148-,149-,150+,151+,152-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYAENCEFVLYAS-GPBAZHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)NC(=O)C(CS)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N5CCCC5C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N[C@H](CO)C(=O)N7CCC[C@@H]7C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CS)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C189H287N49O55S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856167 | |
| Record name | PUBCHEM_71581474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4286 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121014-53-7 | |
| Record name | PUBCHEM_71581474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121014-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Biology and Enzymatic Processing of Big Endothelin 1 1 38
Gene Expression and Transcriptional Regulation of Preproendothelin-1 (EDN1)
The production of ET-1 is primarily controlled at the transcriptional level of the EDN1 gene. nih.govfrontiersin.org This gene, which spans approximately 6.8 kilobases of genomic DNA and contains five exons, encodes for a 212-amino acid precursor protein known as preproendothelin-1 (preproET-1). nih.govresearchgate.netuwo.ca The regulation of EDN1 gene transcription is complex, involving a variety of transcription factors that bind to specific cis-acting elements within the gene's promoter region. nih.govresearchgate.net This allows for the fine-tuning of ET-1 production in response to numerous physiological and pathophysiological stimuli across different cell types. nih.govresearchgate.net
Several key transcription factors have been identified as crucial regulators of EDN1 expression. These include activator protein-1 (AP-1), hypoxia-inducible factor 1 (HIF-1), GATA-2, c-Myc, and nuclear factor-kappa B (NF-κB). researchgate.netuwo.ca For instance, the vascular endothelial zinc finger 1 (Vezf1) transcription factor has been shown to be particularly important for endothelial cell-dependent EDN1 expression. nih.gov The activity of these transcription factors can be modulated by a range of stimuli such as thrombin, angiotensin II, cytokines, and shear stress. researchgate.netresearchgate.net Furthermore, epigenetic mechanisms, including histone modifications and mRNA stability, also play a significant role in controlling EDN1 expression. nih.govuwo.ca The EDN1 mRNA is notably unstable, with a half-life of about 15 minutes, and its degradation is influenced by specific motifs in its 3'-untranslated region. nih.gov
Table 1: Key Transcriptional Regulators of the EDN1 Gene
| Transcription Factor | Function | Reference |
|---|---|---|
| Activator protein-1 (AP-1) | General transcription factor involved in cellular proliferation, differentiation, and apoptosis. | researchgate.net |
| Hypoxia-inducible factor 1 (HIF-1) | Mediates cellular responses to hypoxia. | researchgate.net |
| GATA-2 | Plays a role in endothelial cell gene expression. | uwo.ca |
| c-Myc | A proto-oncogene involved in cell cycle progression and proliferation. | uwo.ca |
| Nuclear factor-kappa B (NF-κB) | A key regulator of inflammatory and immune responses. | uwo.ca |
| Vascular endothelial zinc finger 1 (Vezf1) | Appears to be specific for endothelial cell EDN1 gene activity. | nih.gov |
Post-Translational Maturation Pathways of Big Endothelin-1 (B181129) (1-38)
Following transcription and translation, the preproET-1 protein undergoes a series of post-translational modifications to become the biologically active ET-1 peptide. This maturation process involves sequential proteolytic cleavages by specific enzymes.
Initial Cleavage of Preproendothelin-1 by Furin-like Proprotein Convertases
The first step in the post-translational processing of preproET-1 is its cleavage by furin-like proprotein convertases. nih.govahajournals.org These calcium-dependent serine endoproteases recognize and cleave precursor proteins at paired basic amino acid processing sites. wikipedia.org In the case of preproET-1, a furin-like protease cleaves the 212-amino acid precursor to generate the 38-amino acid intermediate, Big Endothelin-1 (1-38). nih.govahajournals.org This initial cleavage is a critical step, as it is a prerequisite for the subsequent processing by endothelin-converting enzymes. nih.govnih.gov Studies have shown that mutation of the furin cleavage sites in preproET-1 prevents its conversion to Big ET-1. nih.govnih.gov
Terminal Processing of Big Endothelin-1 (1-38) to Endothelin-1 (1-21)
The final and rate-limiting step in the biosynthesis of ET-1 is the conversion of the relatively inactive Big ET-1 (1-38) into the highly potent 21-amino acid peptide, ET-1 (1-21). avantorsciences.comvwr.comoup.comechelon-inc.com This conversion is primarily mediated by a family of specific metalloproteases known as endothelin-converting enzymes.
Endothelin-converting enzymes (ECEs) are type II membrane-bound metalloproteases that specifically cleave the Trp21-Val22 bond of Big ET-1 to produce ET-1. biologists.comnih.govnih.gov There are two main isozymes, ECE-1 and ECE-2, which are products of different genes and share significant homology. biologists.comnih.gov Both enzymes are capable of converting Big ET-1 to ET-1, although they exhibit different optimal pH ranges, suggesting distinct subcellular locations for their activity. nih.govnih.gov ECE-1 has a neutral pH optimum and is predominantly found on the cell surface, while ECE-2 has an acidic pH optimum, indicating it is active within intracellular compartments. nih.govnih.gov
Several isoforms of ECE-1 and ECE-2 exist due to alternative splicing, and these isoforms may have different tissue distributions and regulatory properties. oup.comnih.gov ECE-1 is considered the major physiological enzyme responsible for ET-1 production. biologists.com The critical role of ECE-1 in development has been demonstrated in knockout mice, which exhibit craniofacial and cardiac abnormalities similar to those seen in ET-1 deficient mice. biologists.com
Table 2: Characteristics of Endothelin-Converting Enzymes
| Enzyme | pH Optimum | Cellular Location | Substrate Preference | Reference |
|---|---|---|---|---|
| ECE-1 | Neutral | Cell surface | Big ET-1 > Big ET-2, Big ET-3 | nih.govnih.gov |
| ECE-2 | Acidic (5.0-5.5) | Intracellular compartments | Big ET-1 > Big ET-2, Big ET-3 | nih.gov |
While ECEs are the primary enzymes responsible for ET-1 production, alternative pathways for the processing of Big ET-1 have been identified.
Human mast cell chymase, a serine protease, can cleave Big ET-1 at the Tyr31-Gly32 bond to generate a 31-amino acid peptide, Endothelin-1 (1-31). physiology.orgahajournals.org This peptide has been shown to have biological activity and can be further processed to ET-1 (1-21) by other enzymes, such as neutral endopeptidase. researchgate.netphysiology.org The chymase-mediated pathway represents an alternative, ECE-independent mechanism for the generation of endothelins, which may be particularly relevant in certain tissues and pathological conditions where mast cells are abundant. physiology.orgresearchgate.net
Alternative Proteolytic Pathways.
Neutral Endopeptidase (NEP) Activity on Endothelin-1 (1-31)
Neutral Endopeptidase (NEP), also known as NEP 24.11, plays a significant role in the processing of Endothelin-1 (1-31) [ET-1 (1-31)], an intermediate peptide formed from the cleavage of Big ET-1. ahajournals.orgresearchgate.net In human airways, the biological activity of ET-1 (1-31) is dependent on its hydrolysis by NEP. ahajournals.org This is evidenced by the fact that inhibitors of NEP, such as phosphoramidon (B1677721) and thiorphan (B555922), can abolish the calcium-increasing effects of ET-1 (1-31) in human bronchial smooth muscle cells. ahajournals.orgresearchgate.net
Furthermore, in vivo studies in rabbits have demonstrated that the pressor effects of ET-1 (1-31) are significantly inhibited by thiorphan, a specific NEP inhibitor. ahajournals.orgahajournals.org This suggests that NEP is a predominant enzymatic pathway for the conversion of ET-1 (1-31) to the fully active ET-1. ahajournals.orgnih.gov Interestingly, while NEP is crucial for the activity of ET-1 (1-31), its role in the direct conversion of Big ET-1 (1-38) appears to be less significant compared to Endothelin-Converting Enzyme (ECE). ahajournals.org
Involvement of Matrix Metalloproteinases (e.g., MMP-2 in ET-1 (1-32) formation)
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components. imrpress.comnih.govwikipedia.org Notably, MMP-2 (also known as gelatinase A) has been identified as an enzyme capable of cleaving Big ET-1. imrpress.comresearchgate.netnih.gov This cleavage occurs at the Gly32-Leu33 bond, resulting in the formation of a novel 32-amino acid peptide, ET-1 (1-32). imrpress.comresearchgate.netnih.gov
This peptide, ET-1 (1-32), is biologically active and has been shown to modulate vascular reactivity. researchgate.netnih.gov For instance, it can up-regulate the expression of CD11b/CD18 on neutrophils, promoting their adhesion to endothelial cells. researchgate.netnih.gov Interestingly, another MMP, gelatinase B (MMP-9), can also cleave Big ET-1 to generate ET-1 (1-32), creating a potential self-amplifying loop for the production of this vasoactive peptide. researchgate.netnih.gov
Role of Serine Proteases
Serine proteases are another class of enzymes implicated in the processing of Big ET-1. Human lung membranes have been shown to contain a chymostatin-sensitive serine protease that hydrolyzes Big ET-1 to form the biologically active product, Big ET-1 (1-31). nih.gov The formation of this 31-amino acid peptide can also be suppressed by soybean trypsin inhibitor, though other serine protease inhibitors like 3,4-dichloroisocoumarin (B162991) and aprotinin (B3435010) have limited to no effect. nih.govresearchgate.net
Human chymase, a serine protease found in mast cells, is known to cleave Big ET-1 between Tyr31 and Gly32, also yielding ET-1 (1-31). chapman.eduresearchgate.net Additionally, cathepsin G, a neutrophil-derived serine protease, can transiently convert Big ET-1 to ET-1 (1-31). tokushima-u.ac.jp These findings highlight that multiple serine proteases can contribute to the generation of ET-1 intermediates from Big ET-1.
Regulation of Big Endothelin-1 Production and Secretion
The production and release of Big Endothelin-1 are not constitutive but are tightly regulated by a variety of stimuli, including the cellular microenvironment, other bioactive molecules, and mechanical forces.
Influence of Cellular Environment (e.g., Hypoxia, Acidosis, Hyperglycemia)
The cellular environment plays a crucial role in modulating the expression and secretion of Big ET-1.
Hypoxia: Low oxygen tension (hypoxia) is a potent stimulus for ET-1 production. spandidos-publications.comnih.gov Studies have shown that exposing cultured human endothelial cells to hypoxic conditions leads to a significant increase in both the transcription of the preproendothelin (B1168534) gene and the secretion of ET-1. nih.gov This effect is reversible upon reoxygenation. nih.gov Hypoxia can lead to intracellular acidosis and increased membrane permeability, which in turn can trigger the release of ET-1. spandidos-publications.com
Acidosis: A decrease in extracellular pH, or acidosis, can also stimulate the production of ET-1.
Hyperglycemia: High glucose levels, a hallmark of diabetes, have been shown to induce ET-1 production. chapman.eduplos.org This may be linked to the fact that hyperglycemia can induce a state of "cellular hypoxia" by increasing mitochondrial oxygen consumption. plos.org The overproduction of ET-1 in hyperglycemic conditions is implicated in the development of diabetic vascular complications. plos.org
Stimulation by Other Vasoactive Substances and Cytokines (e.g., Angiotensin II, Thrombin, Inflammatory Mediators)
The synthesis and release of Big ET-1 are influenced by a wide array of signaling molecules.
Angiotensin II: This potent vasoconstrictor stimulates ET-1 production. chapman.eduatsjournals.orgnih.govphysiology.org The activation of the angiotensin II type 1 receptor is responsible for this increase, which may be mediated through an increase in tumor necrosis factor-alpha (TNF-α) and subsequently interleukin-6 (IL-6). mdpi.com
Thrombin: An enzyme involved in the blood coagulation cascade, thrombin also potently induces the release of ET-1 from endothelial cells. chapman.eduatsjournals.orgnih.govnih.gov
Inflammatory Mediators: Various pro-inflammatory cytokines, such as TNF-α and interleukins (e.g., IL-1, IL-6), are known to stimulate ET-1 synthesis and release. atsjournals.orgnih.govmdpi.comnih.gov This creates a positive feedback loop, as ET-1 itself can promote inflammation by stimulating the production of these same cytokines from monocytes. atsjournals.orgmdpi.com
Impact of Mechanical Factors (e.g., Shear Stress, Stretch, Pressure)
Mechanical forces exerted on the vascular endothelium are critical regulators of Big ET-1 production.
Shear Stress: This is the frictional force of blood flow acting on the endothelial surface. While high levels of laminar shear stress tend to suppress ET-1 expression, low or altered shear stress can stimulate its release. globalcardiologyscienceandpractice.comjacc.org
Stretch and Pressure: Cyclical stretch and pressure, such as those experienced by the vessel wall during the cardiac cycle, can increase the expression of ET-1 mRNA. physiology.orgkarger.com In human umbilical vein endothelial cells, a 10% cyclical stretch was shown to increase ET-1 mRNA expression. karger.com Furthermore, in vivo studies have demonstrated that mechanical pressure and stretch applied to atherosclerotic coronary arteries can cause the release of ET-1. ahajournals.org This suggests that the balance between shear stress and stretch is crucial in regulating ET-1 activity. karger.com
Table 1: Factors Influencing Big Endothelin-1 Production and Secretion
| Category | Stimulatory Factors | Inhibitory Factors |
|---|---|---|
| Cellular Environment | Hypoxia spandidos-publications.comnih.gov, Acidosis spandidos-publications.comphysiology.org, Hyperglycemia chapman.eduplos.org | |
| Vasoactive Substances | Angiotensin II chapman.eduatsjournals.orgnih.govphysiology.org, Thrombin chapman.eduatsjournals.orgnih.govnih.gov, Epinephrine chapman.edu, Vasopressin nih.gov | Nitric Oxide chapman.edu, Prostacyclin globalcardiologyscienceandpractice.com |
| Cytokines | Inflammatory Mediators (e.g., TNF-α, IL-1, IL-6) atsjournals.orgnih.govmdpi.comnih.gov | |
| Mechanical Factors | Low Shear Stress globalcardiologyscienceandpractice.comjacc.org, Stretch physiology.orgkarger.com, Pressure physiology.orgahajournals.org | High Shear Stress jacc.org |
Cellular Storage and Release Mechanisms
The secretion of Big Endothelin-1 (1-38) (human) and its subsequent processing are tightly controlled through distinct cellular pathways. These mechanisms ensure both a steady, basal level of release and a rapid, amplified response to specific stimuli. The primary routes for the externalization of endothelin precursors and the mature peptide from endothelial cells are constitutive secretion, regulated secretion from specialized storage organelles, and potentially through exosomes.
Constitutive Secretion
Under normal physiological conditions, endothelial cells exhibit a basal release of endothelin-1 (ET-1) and its precursor, Big ET-1 (1-38). nih.govvwr.com This is managed by the constitutive secretory pathway. In this pathway, proteins are continuously transported from the trans-Golgi network to the cell surface in small secretory vesicles without the need for long-term intracellular storage. nih.gov
Studies have identified both Big ET-1 (1-38) and ET-1, along with endothelin-converting enzyme (ECE) activity, in secretory vesicles isolated from bovine aortic endothelial cells, supporting the existence of this release mechanism. nih.gov It is proposed that this constitutive release maintains the physiological balance between vasoconstriction and vasodilation. nih.gov A significant portion of this secretion is directed towards the abluminal (basolateral) surface of the endothelial cells, where ET-1 can act on the underlying vascular smooth muscle cells. nih.gov
The mobilization of Big ET-1 (1-38) into these constitutive secretory vesicles is thought to occur through a non-specific, bulk flow process, as the peptide appears to lack a specific sorting domain. nih.gov
Regulated Secretion via Weibel-Palade Bodies
In addition to the continuous constitutive pathway, endothelial cells can store and rapidly release large quantities of vasoactive molecules in response to specific stimuli. This is known as the regulated secretory pathway, and for endothelial cells, the key storage organelles are the Weibel-Palade bodies (WPBs). ahajournals.orgahajournals.org These specialized, rod-shaped granules contain a cocktail of proteins crucial for hemostasis, inflammation, and the regulation of vascular tone. nih.govahajournals.org
Research has confirmed that Big ET-1 (1-38) is stored within these Weibel-Palade bodies. ahajournals.orguio.no Furthermore, the enzyme responsible for its conversion to the active ET-1, endothelin-converting enzyme (ECE-1), is also localized within these same granules. ahajournals.orguio.no This co-localization suggests that the processing of Big ET-1 (1-38) into mature ET-1 can occur within the WPBs before or during secretion. ahajournals.org
The release from WPBs is triggered by various mechanical and chemical stimuli that lead to an increase in intracellular calcium. nih.govahajournals.org For instance, the calcium ionophore A23187 has been shown to stimulate the degranulation of these storage bodies, causing a release of their contents. ahajournals.org This regulated pathway allows for a rapid and potent response to events like vascular injury, where the release of vasoconstrictors like ET-1 is required. nih.gov
Table 1: Comparison of Constitutive and Regulated Secretion of Big Endothelin-1 (1-38)
| Feature | Constitutive Secretion | Regulated Secretion (via Weibel-Palade Bodies) |
|---|---|---|
| Storage | Minimal; continuous transport in secretory vesicles. nih.gov | Stored in specialized granules (Weibel-Palade bodies). ahajournals.org |
| Release | Continuous, basal release. nih.gov | Rapid, stimulus-dependent release (degranulation). ahajournals.org |
| Triggers | Not stimulus-dependent (ongoing process). nih.gov | Mechanical or chemical stimuli (e.g., thrombin, calcium ionophores). nih.govahajournals.org |
| Vesicle Type | Small secretory vesicles. nih.gov | Weibel-Palade bodies. ahajournals.org |
| Co-stored molecules | ET-1, ECE. nih.gov | von Willebrand factor (VWF), P-selectin, ECE-1, IL-8, Angiopoietin-2. ahajournals.orguio.no |
| Physiological Role | Maintenance of basal vascular tone. nih.gov | Rapid response to vascular injury, inflammation. nih.govahajournals.org |
Exosomal Release
A third potential mechanism for the cellular release related to the endothelin system involves exosomes. Exosomes are small extracellular vesicles that are involved in intercellular communication. It has been proposed that preproET-1 mRNA, the messenger RNA that codes for the initial endothelin precursor, can be stored in and released from endothelial cells within exosomes. nih.govresearchgate.net This suggests a novel mechanism for transferring genetic information to neighboring cells, which could then synthesize the endothelin precursors themselves. However, this pathway is primarily associated with the release of the mRNA transcript rather than the Big ET-1 (1-38) peptide itself. nih.govresearchgate.net
Endothelin Receptor Interactions and Downstream Signaling Mediated by Big Endothelin 1 1 38 Conversion Products
Endothelin Receptor Subtype Selectivity and Ligand Binding Kinetics
The biological actions of Big ET-1 conversion products, primarily ET-1, are mediated through two main G-protein coupled receptor subtypes: Endothelin Receptor Type A (ETA) and Endothelin Receptor Type B (ETB). cvphysiology.com These receptors exhibit distinct tissue distributions and ligand affinities, which dictate the ultimate physiological response.
Endothelin Receptor Type A (ETA) Binding and Activation
The ETA receptor demonstrates a high affinity for ET-1 and Endothelin-2 (ET-2), but a significantly lower affinity for Endothelin-3 (ET-3). nih.govbiochemia-medica.com This selectivity is a key determinant of the physiological responses mediated by this receptor subtype. Predominantly located on vascular smooth muscle cells, the activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction. mdpi.comnih.govahajournals.org This effect is a hallmark of endothelin-mediated vascular tone regulation.
The binding of ET-1 to the ETA receptor is characterized by a slow dissociation rate, contributing to the long-lasting nature of its vasoconstrictor effects. mdpi.comnih.gov Studies utilizing selective ETA antagonists, such as BQ-123, have been instrumental in elucidating the specific roles of this receptor. For instance, BQ-123 has been shown to markedly reduce the pressor responses induced by ET-1 and its precursor, Big ET-1, confirming the primary role of ETA receptors in mediating these vasoconstrictive effects. ahajournals.orgphysiology.org Furthermore, research indicates that the vasoconstriction induced by ET-1(1-31), another conversion product of Big ET-1, is also mediated through the ETA receptor. researchgate.net
In certain pathological conditions, such as salt-sensitive hypertension, there is evidence of increased ET-1 expression and subsequent ETA receptor-mediated vascular hypertrophy and endothelial dysfunction. ahajournals.org Blockade of the ETA receptor in these models has been shown to prevent these detrimental changes, highlighting the therapeutic potential of targeting this receptor. ahajournals.org
Table 1: Research Findings on ETA Receptor Binding and Activation
| Finding | Organism/System | Key Takeaway | Citation |
| High affinity for ET-1 and ET-2, low for ET-3 | General | Defines the selectivity of the receptor. | nih.govbiochemia-medica.com |
| Mediates vasoconstriction | Vascular smooth muscle | Primary receptor for ET-1-induced contraction. | mdpi.comnih.govahajournals.org |
| Slow ligand dissociation | General | Contributes to prolonged physiological effects. | mdpi.comnih.gov |
| BQ-123 antagonism | Rabbit | Reduces pressor responses to ET-1 and Big ET-1. | ahajournals.orgphysiology.org |
| Mediates ET-1(1-31) effects | Rat adrenal glands | ET-1(1-31) acts as a selective ETA agonist. | researchgate.net |
| Role in hypertension | Dahl salt-sensitive rats | Increased ET-1 contributes to vascular pathology via ETA. | ahajournals.org |
Endothelin Receptor Type B (ETB) Binding and Activation
In contrast to the ETA receptor, the ETB receptor exhibits a similar affinity for all three endothelin isopeptides: ET-1, ET-2, and ET-3. nih.govahajournals.org This receptor subtype has a more diverse tissue distribution, being found on endothelial cells, vascular smooth muscle cells, and in various other tissues including the kidney and lungs. biochemia-medica.comnih.govnih.gov The functional consequences of ETB receptor activation are complex and can be opposing, depending on their cellular location.
On endothelial cells, activation of ETB receptors by ET-1 stimulates the release of vasodilators, primarily nitric oxide (NO) and prostacyclin. physiology.orgnih.gov This action counteracts the vasoconstrictor effects mediated by ETA receptors and contributes to the regulation of basal vascular tone. oup.com In fact, selective blockade of ETB receptors with antagonists like BQ-788 has been shown to potentiate the pressor responses to Big ET-1, suggesting that the ETB-mediated release of vasodilators normally tempers the vasoconstrictor effect of ET-1 formed from its precursor. ahajournals.orgahajournals.org
Conversely, ETB receptors located on vascular smooth muscle cells can mediate vasoconstriction. mdpi.comnih.gov The expression of these contractile ETB2 receptors can be upregulated in certain pathophysiological states. nih.gov Furthermore, ETB receptors play a crucial role in the clearance of circulating ET-1, thereby modulating its systemic levels. nih.gov
Table 2: Research Findings on ETB Receptor Binding and Activation
| Finding | Organism/System | Key Takeaway | Citation |
| Similar affinity for ET-1, ET-2, and ET-3 | General | Less selective than the ETA receptor. | nih.govahajournals.org |
| Mediates vasodilation | Endothelial cells | Stimulates release of nitric oxide and prostacyclin. | physiology.orgnih.gov |
| Mediates vasoconstriction | Vascular smooth muscle | Contributes to contractile responses. | mdpi.comnih.gov |
| BQ-788 antagonism | Rabbit | Potentiates pressor response to Big ET-1. | ahajournals.orgahajournals.org |
| Role in ET-1 clearance | General | Helps remove circulating ET-1. | nih.gov |
| Upregulation in disease | General | Increased expression of contractile ETB2 receptors. | nih.gov |
G-Protein Coupled Receptor Signal Transduction
The binding of endothelin peptides to their receptors initiates a series of intracellular events orchestrated by G-proteins, leading to the activation of various effector enzymes and the generation of second messengers. This signaling cascade ultimately culminates in the diverse cellular responses attributed to the endothelin system.
G-Protein Promiscuity and Coupling to Gq, Gi, G12/13, Gs Subunits
Endothelin receptors, both ETA and ETB, exhibit a phenomenon known as G-protein promiscuity, meaning they can couple to multiple types of G-protein alpha subunits. While they are classically known to couple to the Gq alpha subunit, evidence suggests they can also interact with Gi, G12/13, and Gs subunits. mdpi.com This promiscuous coupling allows for a more complex and nuanced cellular response to endothelin stimulation, as each G-protein family activates distinct downstream signaling pathways. The specific G-protein that is activated can depend on the cell type and the physiological context.
Activation of Phospholipase C (PLC) and Generation of Inositol (B14025) Triphosphate (IP3) and Diacylglycerol (DAG)
A primary and well-established signaling pathway activated by endothelin receptors, particularly following coupling to Gq, is the activation of Phospholipase C (PLC). nih.govmdpi.comnih.gov PLC is an enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.gov
The generation of IP3 and DAG is a critical step in the signal transduction cascade. Studies have demonstrated that ET-1 binding to its receptors leads to the activation of PLC and the subsequent production of these second messengers. atsjournals.org This activation is a key event in mediating the mitogenic and contractile effects of endothelins.
Modulation of Intracellular Calcium Homeostasis
The generation of IP3 plays a direct role in modulating intracellular calcium (Ca2+) homeostasis. IP3 diffuses through the cytoplasm and binds to its receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). cvphysiology.comnih.gov This binding triggers the release of stored Ca2+ from these intracellular compartments into the cytosol, leading to a rapid and transient increase in the intracellular Ca2+ concentration. nih.govphysiology.orgthieme-connect.com
This initial release of intracellular Ca2+ is often followed by a more sustained influx of extracellular Ca2+ through various plasma membrane channels, including voltage-dependent Ca2+ channels. physiology.orgatsjournals.org The combined effect is a significant elevation in intracellular Ca2+ levels, which acts as a crucial signal for a variety of cellular processes, most notably smooth muscle contraction. nih.govahajournals.org Studies have shown that the increase in intracellular Ca2+ induced by ET-1(1-31) at lower concentrations is primarily due to the release from intracellular stores, while higher concentrations can also evoke Ca2+ influx from the extracellular space. physiology.org
Role of Protein Kinase C (PKC)
Protein Kinase C (PKC), a family of serine/threonine kinases, is a key player in the signal transduction pathways initiated by ET-1. nih.gov Upon ET-1 binding to its Gq-coupled receptors on vascular smooth muscle cells (VSMCs), phospholipase C (PLC) is activated. researchgate.netmdpi.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). researchgate.netmdpi.com DAG, in turn, activates PKC. qiagen.com
PKC activation has several downstream consequences. In VSMCs, it increases the sensitivity of the contractile apparatus to calcium, contributing to vasoconstriction. researchgate.netmdpi.comnih.gov Furthermore, PKC can induce long-term cellular responses by activating other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. qiagen.com Studies have shown that ET-1 stimulates the translocation of PKCδ, a specific PKC isoform, from the cytosol to the membrane in both human saphenous vein endothelial cells and porcine coronary artery, a crucial step for its activation. nih.gov Interestingly, PKC activation can also regulate the activity of endothelin-converting enzyme-1 (ECE-1), the enzyme responsible for converting Big ET-1 to ET-1, at the cell surface of endothelial cells, suggesting a potential feedback mechanism. d-nb.info
Key Intracellular Signaling Cascades
The binding of ET-1 to its receptors initiates a complex network of intracellular signaling cascades that regulate a wide array of cellular functions, including proliferation, migration, and contraction.
The MAPK pathway, including the extracellular signal-regulated kinases (ERK1/2) and their upstream activators, MEK, is a central signaling route activated by ET-1. plos.orgnih.gov In vascular smooth muscle cells, ET-1-induced activation of ERK1/2 is implicated in both cell proliferation and contraction. nih.gov The signaling can proceed through different mechanisms. In some cells, ET-1 activates the MAPK cascade via a Gq/PKC-dependent pathway. nih.gov In others, a Gi-protein coupled pathway involving Src, a non-receptor tyrosine kinase, and transactivation of the epidermal growth factor receptor (EGF-R) is involved. nih.gov The Ras/Raf/MEK/ERK cascade is a common downstream effector of these initial signals. nih.govnih.gov Inhibition of MEK has been shown to block ET-1-induced ERK phosphorylation. plos.org
The PI3K/AKT pathway is another critical signaling cascade activated by ET-1. plos.orgnih.gov This pathway is involved in cell survival, proliferation, and migration. molbiolcell.orgplos.orgspandidos-publications.comahajournals.org Upon ET-1 stimulation, PI3K is activated, leading to the phosphorylation and activation of AKT (also known as Protein Kinase B). nih.gov Studies have demonstrated that ET-1 activates the PI3K/AKT pathway in various cell types, including lung fibroblasts and chronic lymphocytic leukemia cells. plos.orgnih.gov In lung fibroblasts, ET-1-induced collagen gel contraction is dependent on the PI3K/AKT pathway. molbiolcell.org Furthermore, the pro-survival effects of ET-1 in leukemia cells are mediated through this pathway. plos.org
The regulation of adenylyl cyclase and cyclic AMP (cAMP) by ET-1 is complex and can lead to opposing effects depending on the receptor and cell type. plos.orgnih.gov ET-1 can influence cAMP levels through its G-protein coupled receptors. sci-hub.st In vascular smooth muscle cells, ET-1 acting on ETA receptors can activate adenylyl cyclase. sci-hub.st Conversely, in other contexts, agents that increase intracellular cAMP levels, such as forskolin, have been shown to inhibit the release of ET-1. nih.gov The production of prostacyclin (PGI2), which stimulates cAMP production, can be induced by ET-1 binding to ETB1 receptors on endothelial cells, leading to vasodilation. nih.gov This highlights the dual regulatory role of the ET-1 system on cAMP signaling. researchgate.netnih.gov
A crucial aspect of ET-1 signaling, particularly in the vasculature, is its interaction with the nitric oxide synthase (eNOS) and cyclooxygenase (COX) pathways, leading to the production of nitric oxide (NO) and prostacyclin (PGI2), respectively. researchgate.netnih.gov When ET-1 binds to ETB receptors on endothelial cells, it stimulates an increase in intracellular calcium, which in turn activates eNOS and COX. researchgate.netmdpi.comnih.gov The subsequent production of NO and PGI2, both potent vasodilators, counteracts the vasoconstrictor effects of ET-1 acting on VSMCs. researchgate.netnih.govmdpi.com This endothelial-dependent vasodilation is a key regulatory mechanism of vascular tone. nih.gov The balance between the vasoconstrictor and vasodilator effects of ET-1 is critical for maintaining cardiovascular homeostasis. physiology.org
Adenylyl Cyclase and Cyclic AMP (cAMP) Regulation[2][5][16][26].
Receptor Localization and Cell-Specific Signaling Outcomes (e.g., Endothelial Cells, Vascular Smooth Muscle Cells)
The distinct localization of ET-1 receptors on different cell types within the vasculature dictates the specific cellular responses to ET-1.
Endothelial Cells: Endothelial cells primarily express ETB receptors. nih.govahajournals.orgatsjournals.org Activation of these receptors by ET-1 leads to the production and release of vasodilators like NO and PGI2, promoting vasorelaxation. researchgate.netnih.govnih.govmdpi.com This serves as a critical counter-regulatory mechanism to the vasoconstrictor actions of ET-1. physiology.org Endothelial cells are also the primary source of ET-1, which is synthesized from its precursor, Big ET-1. mdpi.comnih.gov
Vascular Smooth Muscle Cells (VSMCs): VSMCs predominantly express ETA receptors, although ETB receptors can also be present. nih.govnih.govnih.gov The binding of ET-1 to these receptors, particularly ETA, triggers a signaling cascade that leads to a potent and sustained vasoconstriction. nih.gov This is mediated by an increase in intracellular calcium and activation of PKC. researchgate.netnih.gov In addition to contraction, ET-1 signaling in VSMCs also promotes cell proliferation and migration, processes that are central to the development of vascular pathologies like atherosclerosis. nih.govnih.gov
The differential expression and signaling of ET-1 receptors in endothelial and vascular smooth muscle cells create a finely tuned system for regulating vascular tone and structure.
Physiological and Pathophysiological Functions of the Big Endothelin 1 1 38 System
Regulation of Vascular Homeostasis and Tone
The endothelin system, including Big ET-1, is a critical regulator of vascular homeostasis, maintaining the delicate balance between vasodilation and vasoconstriction. nih.gov Disruptions in this balance can lead to endothelial dysfunction, a key factor in the development of various cardiovascular diseases. nih.govoup.com
The vascular effects of Big ET-1 are primarily mediated through its conversion to ET-1. cardiol.br ET-1 exerts its actions by binding to two main receptor subtypes: the ETA and ETB receptors. ahajournals.orgahajournals.org
Vasoconstriction: The binding of ET-1 to ETA receptors, and to a lesser extent ETB receptors on vascular smooth muscle cells (VSMCs), triggers a cascade of intracellular signaling events. mdpi.comahajournals.org This leads to an increase in intracellular calcium concentrations, resulting in potent and sustained vasoconstriction. mdpi.comahajournals.org The vasoconstrictor response to the administration of Big ET-1 is pronounced and can be blocked by ECE inhibitors, confirming its reliance on conversion to ET-1. cardiol.br Furthermore, studies have shown that in certain pathological conditions like atherosclerosis, the vasoconstrictor effect of Big ET-1 is enhanced due to increased ECE activity. oup.com Interestingly, MMP-2 can also cleave Big ET-1 to produce ET-1[1-32], a novel and potent vasoconstrictor peptide, particularly in the vascular smooth muscle where ECE activity may be lower. ahajournals.org
Vasodilation: Conversely, the stimulation of ETB receptors located on endothelial cells promotes the release of vasodilatory substances, primarily nitric oxide (NO) and prostacyclin (PGI2). mdpi.comahajournals.org These molecules act on the underlying VSMCs to counteract the vasoconstrictor effects of ET-1. mdpi.com In some vascular beds, such as the renal medulla, the administration of Big ET-1 can lead to vasodilation, an effect attributed to the local conversion of Big ET-1 to ET-1 and subsequent activation of ETB receptors, leading to NO production. ahajournals.org This dual action of ET-1, and by extension Big ET-1, allows for fine-tuned regulation of blood flow and pressure. The net effect of Big ET-1 on vascular tone depends on the relative expression and sensitivity of ETA and ETB receptors in a specific vascular bed, as well as the local enzymatic activity responsible for its conversion. ahajournals.orgoup.com
| Vascular Effect | Primary Mediator | Receptor(s) Involved | Mechanism of Action | Key Research Findings |
|---|---|---|---|---|
| Vasoconstriction | ET-1 (from Big ET-1) | ETA and ETB on VSMCs | Increases intracellular Ca2+ in vascular smooth muscle cells. mdpi.comahajournals.org | Enhanced vasoconstrictor effect of Big ET-1 in patients with atherosclerosis. oup.com |
| Vasodilation | Nitric Oxide (NO) and Prostacyclin (PGI2) | ETB on Endothelial Cells | Stimulates the release of NO and PGI2 from endothelial cells. mdpi.comahajournals.org | Big ET-1 administration can induce medullary vasodilation in the kidney. ahajournals.org |
The endothelin system, through the continuous low-level production and action of ET-1 derived from Big ET-1, contributes to the maintenance of basal vascular tone. mdpi.comnih.gov This is the intrinsic state of tension in blood vessel walls that is crucial for regulating blood pressure and tissue perfusion. Studies using ET receptor antagonists have demonstrated that blocking the effects of endogenous ET-1 leads to vasodilation, indicating a tonic vasoconstrictor influence under normal physiological conditions. oup.comphysiology.org This basal tone is primarily mediated by the activation of ETA receptors. physiology.org In disease states such as hypertension and atherosclerosis, there is often an upregulation of the endothelin system, leading to an enhanced vasoconstrictor tone and contributing to the pathology of these conditions. oup.comoup.com
Mechanisms of Vasoconstriction and Vasodilation[1][4][15][16][18][20][22][25][26][27][28].
Role in Cellular Proliferation and Differentiation
Beyond its vasoactive properties, the Big ET-1/ET-1 axis is a potent mitogen, playing a significant role in cellular proliferation and differentiation, particularly in the context of vascular and cardiac remodeling. nih.govahajournals.orgnih.gov These processes are fundamental to both normal development and the progression of various diseases.
The proliferative and differentiative effects of ET-1, derived from Big ET-1, are primarily mediated through the ETA receptor. ahajournals.orgnih.gov Activation of this receptor on various cell types, including vascular smooth muscle cells and cardiac fibroblasts, initiates signaling pathways that promote cell growth and transformation. mdpi.comnih.gov
Vascular Smooth Muscle Cells (VSMCs): ET-1 stimulates the proliferation and migration of VSMCs, contributing to the thickening of the vessel wall seen in conditions like atherosclerosis and hypertension. mdpi.comdergipark.org.tr Oxidized LDL, a key player in atherosclerosis, can induce ET-1 gene expression, which in turn promotes VSMC proliferation. ahajournals.org
Cardiac Fibroblasts: In the heart, ET-1 is implicated in the pathogenesis of cardiac fibrosis. nih.govresearchgate.net It induces the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and increased collagen synthesis. nih.gov This process contributes to the stiffening of the heart muscle and impaired cardiac function. Research has shown that ET-1-induced proliferation and myofibroblast differentiation in human cardiac fibroblasts are mediated through the ETA receptor and involve the Gαq/ERK signaling pathway. nih.gov
Cancer Biology: The endothelin axis has also been implicated in cancer progression. dergipark.org.tr ET-1 can promote the proliferation and migration of tumor cells and act as a pro-angiogenic factor, supporting the growth of new blood vessels that supply the tumor. dergipark.org.tr It can also contribute to the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. dergipark.org.tr
| Cell Type | Effect of Big ET-1/ET-1 | Primary Receptor | Key Signaling Pathway | Pathophysiological Relevance |
|---|---|---|---|---|
| Vascular Smooth Muscle Cells | Proliferation and Migration | ETA | Not specified | Atherosclerosis, Hypertension mdpi.comahajournals.org |
| Cardiac Fibroblasts | Proliferation and Differentiation into Myofibroblasts | ETA | Gαq/ERK | Cardiac Fibrosis nih.gov |
| Tumor Cells | Proliferation, Migration, Angiogenesis | ETA | Not specified | Cancer Progression dergipark.org.tr |
Involvement in Inflammatory Processes
The Big ET-1/ET-1 system is increasingly recognized as a key player in inflammation, acting as a pro-inflammatory mediator that contributes to the initiation and perpetuation of inflammatory responses in various tissues. nih.govnih.gov
The expression of Big ET-1 and its subsequent conversion to ET-1 are upregulated in response to inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), reactive oxygen species, and bacterial endotoxins. nih.govnih.govphysiology.org ET-1, in turn, can amplify the inflammatory cascade by stimulating the production of other pro-inflammatory cytokines, creating a positive feedback loop. mdpi.comphysiology.org For instance, ET-1 can induce the expression of TNF-α, IL-1, and IL-6 from monocytes. mdpi.com It also acts as a mast cell activator, leading to the degranulation and release of inflammatory mediators. nih.gov This pro-inflammatory activity implicates the endothelin system in the pathogenesis of a wide range of inflammatory conditions, including atherosclerosis, sepsis, and autoimmune diseases. mdpi.comnih.gov
A critical step in the inflammatory response is the recruitment of leukocytes from the bloodstream to the site of injury or infection. ahajournals.orgnih.gov The Big ET-1/ET-1 axis plays a significant role in this process by modulating the expression of adhesion molecules on the surface of endothelial cells. nih.gov
Leukocyte Adhesion: ET-1 can upregulate the expression of key adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells. nih.govimrpress.com These molecules facilitate the attachment and firm adhesion of leukocytes to the vessel wall, a prerequisite for their subsequent migration into the surrounding tissue. ahajournals.orgimrpress.com
Inflammatory Mediator Synthesis: ET-1 also stimulates the synthesis of various inflammatory mediators that further promote leukocyte recruitment and activation. nih.gov For example, ET-1 can induce the production of chemokines like IL-8 (a neutrophil chemoattractant) and MCP-1 (a monocyte chemoattractant) from monocytes. nih.gov
The involvement of the Big ET-1/ET-1 system in regulating leukocyte adhesion and inflammatory mediator synthesis underscores its central role in orchestrating the inflammatory response. nih.govnih.gov
Modulation of Inflammatory Responses[4][10][11][14][15][16][17][22][26][27].
Big Endothelin-1 (B181129) (1-38) as a Surrogate Marker of Endothelin System Activity.ersnet.orgersnet.orgalpco.com
Big endothelin-1 (Big ET-1), a 38-amino acid peptide, is the biological precursor to the potent vasoconstrictor endothelin-1 (ET-1). bmgrp.comsigmaaldrich.com While ET-1 has a short half-life in plasma of less than one minute, Big ET-1 is more stable with a half-life of about 30 minutes, making it a more reliable indicator of the endothelin system's activity. ersnet.orgersnet.orgalpco.combmgrp.com The concentration of Big ET-1 in plasma is often higher than that of ET-1. nih.gov Since Big ET-1 is produced in equimolar amounts to ET-1, its measurement provides a more stable reflection of endothelin levels and is therefore considered a valuable surrogate marker. alpco.com
The conversion of Big ET-1 to the biologically active ET-1 is a critical step in the endothelin pathway. This process is primarily mediated by the endothelin-converting enzyme (ECE). bmgrp.com The site of this conversion is thought to be where ET-1 exerts its physiological effects through autocrine and paracrine actions. ahajournals.org Therefore, studying the effects of administering Big ET-1 can offer insights into the localized actions of newly synthesized ET-1. ahajournals.org
Elevated levels of Big ET-1 have been associated with various pathological conditions, highlighting its role as a marker of disease severity and progression. For instance, increased plasma levels of Big ET-1 have been linked to inflammation, endothelial dysfunction, and arterial stiffness. bmgrp.com In the context of cardiovascular diseases, Big ET-1 has been shown to be a predictor of outcomes in patients with heart failure, atrial fibrillation, and certain types of cardiomyopathy. nih.gov
System-Specific Physiological and Pathophysiological Contributions
Cardiovascular System
The endothelin system, and by extension Big ET-1, plays a significant role in the cardiovascular system, influencing myocardial cell function, vascular structure, and pulmonary vascular pressure.
Endothelin-1 is known to have hypertrophic and inotropic effects on cardiac myocytes. ahajournals.org It can induce cardiac remodeling by increasing collagen production in cardiac fibroblasts, which leads to interstitial and vascular fibrosis. nih.gov Studies have shown that even a brief exposure to ET-1 can be sufficient to trigger hypertrophic markers in cardiac myocytes. nih.gov This response is dependent on sustained signaling pathways and persistent gene transcription. nih.gov
Big ET-1 has emerged as a significant predictor of left ventricular reverse remodeling (LVRR) and prognosis in patients with dilated cardiomyopathy. nih.gov Higher levels of Big ET-1 are independently associated with a lower likelihood of LVRR and a worse prognosis, including a higher risk of death and heart transplantation. nih.gov This suggests that increased activity of the endothelin system, as reflected by Big ET-1 levels, contributes to adverse cardiac remodeling.
Table 1: Predictive Value of Big ET-1 in Dilated Cardiomyopathy
| Parameter | Finding | Significance |
|---|---|---|
| Left Ventricular Reverse Remodeling (LVRR) | Big ET-1 is an independent predictor for LVRR. nih.gov | Higher Big ET-1 levels are associated with a lower chance of favorable remodeling. |
| Prognosis | Big ET-1 is independently associated with a composite outcome of death and heart transplantation. nih.gov | Elevated Big ET-1 indicates a poorer long-term outlook for patients. |
The endothelin system is deeply implicated in the vascular remodeling processes that characterize atherosclerosis and hypertension. nih.govsemanticscholar.orgahajournals.org Overexpression of ET-1 in the vascular wall is a feature of several experimental models of hypertension. nih.govahajournals.org This increased production of ET-1 can promote oxidative stress, inflammation, and endothelial dysfunction, all of which contribute to the development and progression of hypertension and atherosclerosis. semanticscholar.orgmdpi.com
In the context of atherosclerosis, increased expression of ET-1, Big ET-1, and endothelin-converting enzyme-1 has been observed in atherosclerotic arteries. semanticscholar.org The receptors for ET-1 are also highly expressed in the cellular components of atherosclerotic lesions. semanticscholar.org This suggests that the local activation of the endothelin system within the vessel wall contributes to the pathological changes seen in atherosclerosis. semanticscholar.org
Furthermore, matrix metalloproteinase-2 (MMP-2), an enzyme involved in vascular remodeling, can cleave Big ET-1 to produce a potent vasoconstrictor peptide, ET-1[1-32]. ahajournals.org This alternative activation pathway may be favored in vascular smooth muscle cells and at sites of tissue injury and inflammation, further linking the endothelin system to vascular pathologies like hypertension and atherosclerosis. ahajournals.org
The endothelin system is a key player in the regulation of pulmonary vascular tone and is centrally involved in the pathophysiology of pulmonary hypertension (PH). oup.comwalshmedicalmedia.com In patients with PH, there are elevated plasma levels of both ET-1 and Big ET-1. ersnet.orgersnet.orgnih.gov These increased levels correlate with the severity of the disease, showing a positive correlation with pulmonary vascular resistance and mean pulmonary artery pressure, and a negative correlation with cardiac output. ersnet.orgersnet.orgnih.gov
The expression of ET-1 and its precursor, preproET-1, is increased in the endothelial cells of pulmonary arteries in patients with PH. ersnet.orgoup.com This localized overproduction of ET-1 contributes to the characteristic vasoconstriction and proliferative remodeling of the pulmonary vasculature seen in the disease. oup.comwalshmedicalmedia.com The correlation between Big ET-1 levels and hemodynamic parameters in PH underscores its utility as a marker of disease severity. nih.gov
Table 2: Correlation of Big ET-1 with Hemodynamic Parameters in Primary Pulmonary Hypertension
| Hemodynamic Parameter | Correlation with Big ET-1 | p-value |
|---|---|---|
| Pulmonary Vascular Resistance | Strong Positive nih.gov | < 0.01 nih.gov |
| Mean Pulmonary Artery Pressure | Strong Positive nih.gov | < 0.01 nih.gov |
| Cardiac Output | Strong Negative nih.gov | < 0.01 nih.gov |
Vascular Remodeling in Atherosclerosis and Hypertension[8][10][11][27].
Renal System
The kidney is a major site of endothelin production and action, where the system regulates a multitude of functions including renal blood flow, glomerular filtration rate, and the excretion of sodium and water. nih.gov The administration of Big ET-1 has been shown to induce diuresis and natriuresis, effects that are mediated through the ETB receptor and are linked to the production of nitric oxide. ahajournals.org This suggests that the local conversion of Big ET-1 to ET-1 within the kidney is crucial for its renal effects. ahajournals.org
In pathophysiological states, the endothelin system contributes to the progression of chronic kidney disease. bmgrp.com ET-1 is involved in hypertension, proteinuria, and renal inflammation associated with chronic kidney disease. bmgrp.com It can cause contraction of glomerular mesangial cells, thereby modulating the glomerular filtration rate. mdpi.com The endothelin system also influences fluid and electrolyte reabsorption in the kidney, independent of its effects on glomerular filtration. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Big endothelin-1 (1-38) (human) |
| Endothelin-1 |
| Nitric oxide |
| ET-1[1-32] |
| PreproET-1 |
| A-192621.1 |
| L-NAME |
Modulation of Glomerular Filtration Rate and Renal Blood Flow
The effects of Big ET-1 on glomerular filtration rate (GFR) and renal blood flow (RBF) are dose-dependent. ahajournals.org In studies on anesthetized rats, low doses of intravenous Big ET-1 (0.3 and 1 nmol/kg) did not significantly alter GFR or RBF. ahajournals.org However, a higher dose (3.0 nmol/kg) resulted in a slight decrease in both GFR and RBF. ahajournals.org In contrast, intrarenal infusion of a molar equivalent dose of Big ET-1 in dogs did not produce significant changes in GFR or RBF, whereas the same dose of ET-1 caused marked reductions. nih.gov This suggests that the direct renal effects of Big ET-1 on these parameters may be less pronounced than those of its active counterpart, ET-1. nih.gov The vasoconstrictive effects of ET-1, which can reduce RBF and GFR, are well-documented and are mediated by both ETA and ETB receptors on vascular smooth muscle cells. karger.com
Table 1: Effect of Intravenous Big ET-1 on Renal Hemodynamics in Rats
| Parameter | Baseline Value | Value at 3.0 nmol/kg Big ET-1 |
|---|---|---|
| Glomerular Filtration Rate (GFR) | 1.5 ± 0.2 mL/min | 1.44 ± 0.2 mL/min |
| Renal Blood Flow (RBF) | 5.0 ± 1.0 mL/min | 3.9 ± 0.6 mL/min |
Data adapted from a study on anesthetized rats, showing a slight decrease in GFR and RBF at the highest dose of Big ET-1. ahajournals.org
Regulation of Sodium and Water Excretion
A key function of Big ET-1 in the kidney is the promotion of diuresis and natriuresis. ahajournals.org Intravenous administration of Big ET-1 in rats led to a significant increase in urinary flow rate and fractional excretion of sodium. ahajournals.org These effects are primarily mediated by the activation of ETB receptors, which are abundant in the renal medulla. ahajournals.org Activation of these receptors stimulates the production of nitric oxide (NO), a potent vasodilator that plays a crucial role in regulating medullary hemodynamics and promoting salt and water excretion. ahajournals.org This mechanism is supported by findings that the diuretic and natriuretic effects of Big ET-1 are significantly attenuated by both an ETB receptor antagonist and a nitric oxide synthase inhibitor. ahajournals.org
In humans, subpressor doses of Big ET-1 have been shown to increase the fractional excretion of sodium and free water clearance without significantly affecting systemic hemodynamics or GFR. nih.gov This supports a direct action of ET-1, derived from Big ET-1, on the renal tubule to regulate sodium and water transport. nih.gov
Table 2: Effect of Intravenous Big ET-1 on Renal Excretory Function in Rats
| Parameter | Baseline Value | Value at 3.0 nmol/kg Big ET-1 |
|---|---|---|
| Urinary Flow Rate | 8.5 ± 1 µL/min | 110 ± 14 µL/min |
| Fractional Excretion of Sodium | 0.38 ± 0.13% | 7.51 ± 1.24% |
Data from a study in anesthetized rats demonstrating the potent diuretic and natriuretic effects of Big ET-1. ahajournals.org
Influence on Renin Secretion
The endothelin system interacts with the renin-angiotensin system. In vitro studies have demonstrated that ET-1 can inhibit renin production in isolated juxtaglomerular cells. bjbms.org This suggests a potential feedback mechanism where ET-1, produced locally from Big ET-1, could modulate the activity of the renin-angiotensin-aldosterone system, thereby influencing blood pressure and renal function. However, the precise in vivo effects of Big ET-1 on renin secretion require further elucidation.
Nervous System
The endothelin system is widely distributed throughout the central nervous system (CNS), where it plays a role in both physiological regulation and pathological processes. nih.gov
Neurovascular Coupling and Cerebral Blood Flow Regulation
ET-1 is a potent regulator of cerebral vascular tone. nih.gov While it is generally considered a vasoconstrictor, its effects can be complex, involving both ETA and ETB receptors. ahajournals.orgahajournals.org ETA receptor activation on vascular smooth muscle cells leads to vasoconstriction, while ETB receptor activation on endothelial cells can promote vasodilation through the release of nitric oxide. ahajournals.orgahajournals.org
Elevated levels of circulating ET-1, which can be derived from Big ET-1, have been shown to impair the regulation of cerebral blood flow. ahajournals.org Specifically, increased ET-1 can attenuate the blood flow increase that normally occurs in response to neural activity (functional hyperemia). ahajournals.org This disruption of neurovascular coupling can reduce cerebrovascular reserves, potentially increasing the brain's vulnerability to ischemic events. ahajournals.org Studies suggest that ET-1 does not play a major role in regulating resting cerebral blood flow under normal physiological conditions but becomes significant in pathological states like cerebral ischemia. nih.gov
Neurological Disease Mechanisms
Elevated levels of ET-1 and its precursor, Big ET-1, are implicated in the pathogenesis of several neurological diseases. nih.gov In conditions such as stroke, subarachnoid hemorrhage, and traumatic brain injury, increased ET-1 contributes to reductions in cerebral blood flow. ahajournals.orgahajournals.org
In inflammatory neurological diseases, ET-1 can act as a pro-inflammatory mediator. nih.gov It can increase the permeability of the blood-brain barrier, activate astrocytes, and enhance the expression of cell adhesion molecules, facilitating the infiltration of immune cells into the CNS. nih.gov For instance, in cerebral malaria, elevated plasma levels of Big ET-1 and ET-1 are associated with damage to the cerebral endothelium, glial activation, and neuronal injury. nih.govnih.gov Similarly, in bacterial meningitis, increased ET-1 levels in the cerebrospinal fluid are linked to abnormalities in cerebral blood flow and neuronal damage. nih.gov
Immune System Interactions (e.g., MHC Regulation, Immune Cell Activation)
The endothelin system has significant interactions with the immune system, contributing to inflammatory processes. mdpi.comphysiology.org ET-1 is considered a pro-inflammatory peptide with the ability to influence various immune cells and mediators. nih.gov
Immune cells, including macrophages, dendritic cells, and T cells, can both produce ET-1 and express its receptors (ETA and ETB). physiology.orgphysiology.org This allows for autocrine and paracrine signaling, where ET-1 can stimulate these cells and respond to changes in their activity. physiology.orgphysiology.org
ET-1 can induce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) from monocytes. mdpi.com It also promotes the expression of adhesion molecules on endothelial cells, which facilitates the recruitment and migration of immune cells to sites of inflammation. nih.gov This can create a positive feedback loop, as these inflammatory cytokines can, in turn, stimulate the synthesis and release of ET-1. mdpi.com This interplay between the endothelin and immune systems is a crucial factor in the progression of various inflammatory and autoimmune diseases. nih.govphysiology.org
Bone Biology and Mineralization Processes
The precursor peptide Big Endothelin-1 (1-38) and its subsequent active form, Endothelin-1 (ET-1), play a significant role in bone biology, particularly in the processes of bone formation and mineralization. nih.govnih.gov Osteoblasts, the cells responsible for synthesizing bone matrix, express ET-1, the endothelin A receptor (ETA), and endothelin-converting enzyme 1 (ECE1), indicating a capacity for autocrine signaling within the endothelin system. nih.gov
Research has demonstrated that Big ET-1 can influence osteogenic processes. In vitro studies have shown that adding Big ET-1 to osteoblast cultures enhances mineralization. nih.govnih.gov This effect appears to be mediated through its conversion to ET-1 and subsequent signaling via the ETA receptor, as the increased mineralization can be blocked by inhibitors of ECE1 or the ETA receptor. nih.gov Furthermore, the endothelin signaling pathway has been shown to interact with other critical regulators of bone formation, such as the WNT signaling pathway. nih.gov ET-1 signaling in osteoblasts can lead to a decrease in the secretion of sclerostin (SOST) and Dickkopf-1 (DKK1), which are inhibitors of the WNT pathway, thereby promoting bone matrix synthesis. nih.gov
The influence of Big ET-1 on bone formation is also observed in ex vivo models. Studies using bovine trabecular bone cores have shown that combined exposure to Big ET-1 and mechanical loading promotes osteogenesis. nih.gov This is evidenced by significant increases in mineralizing surface, mineral apposition rate, and bone formation rate compared to controls. nih.gov These findings suggest a synergistic relationship between the biochemical signals initiated by Big ET-1 and the mechanical stimuli that are known to drive bone adaptation. nih.gov
The role of the endothelin system in bone is further highlighted in pathological conditions, such as osteoblastic metastases common in prostate and breast cancers. pnas.orgnih.govnih.gov In these cases, tumor cells often secrete high levels of ET-1, which stimulates new bone formation in a disorganized manner. pnas.orgnih.gov Blockade of the ETA receptor has been shown to reduce these osteoblastic lesions, underscoring the pivotal role of this signaling pathway in cancer-induced bone disease. nih.govpnas.org
Table 1: Effects of Big Endothelin-1 (1-38) on Bone Cells and Processes
| Cell/Process | Effect of Big ET-1 / ET-1 Signaling | Key Mediators | Research Context | References |
|---|---|---|---|---|
| Osteoblast Mineralization | Increased | ECE1, ETA Receptor | In vitro cell culture | nih.govnih.gov |
| WNT Signaling | Derepression (decreased SOST, DKK1 secretion) | miR 126-3p | In vitro cell culture | nih.gov |
| Osteogenesis | Promoted (in synergy with mechanical load) | - | Ex vivo organ culture | nih.gov |
| Osteoclast Activity | Decreased | - | - | pnas.orgpnas.org |
| Osteoblastic Metastases | Stimulation of new bone formation | ETA Receptor | In vivo cancer models | pnas.orgnih.govnih.gov |
Other Physiological Contexts (e.g., Lung Airways, Parathyroid Gland, Adrenal Gland)
The influence of the Big Endothelin-1 (1-38) system extends to various other physiological systems, including the respiratory, parathyroid, and adrenal systems.
Lung Airways:
In the lungs, ET-1 and its precursor Big ET-1 are normally expressed in the airway epithelium, pulmonary endothelium, and smooth muscle cells of both airways and vasculature, suggesting a role in maintaining normal lung function. ersnet.org ET-1 is a potent bronchoconstrictor and is implicated in various aspects of airway physiology and pathology. nih.govbjbms.org It can increase bronchial reactivity, promote the influx of inflammatory cells, and contribute to airway remodeling by stimulating fibroblast activity and collagen synthesis. nih.govatsjournals.org In conditions like idiopathic pulmonary fibrosis, there is a marked increase in the expression of ET-1 and ECE, highlighting its role in fibrotic processes. ersnet.orgatsjournals.org
Parathyroid Gland:
The endothelin system also appears to have a regulatory function in the parathyroid gland. Parathyroid cells themselves are capable of synthesizing and releasing ET-1. nih.govresearchgate.net Studies have shown that ET-1 can inhibit the secretion of parathyroid hormone (PTH). nih.govbiochemia-medica.com Specifically, ET-1 has been demonstrated to decrease PTH mRNA expression in human parathyroid cells in a dose-dependent manner. nih.gov This suggests a potential local, paracrine or autocrine, feedback loop where ET-1 modulates parathyroid function. nih.govbiochemia-medica.com
Adrenal Gland:
In the adrenal gland, the endothelin system, including Big ET-1, is involved in the regulation of hormone secretion, particularly aldosterone (B195564). ahajournals.orgfrontiersin.org Adrenocortical cells express Big ET-1 and the enzyme required to convert it to active ET-1. frontiersin.org ET-1 stimulates aldosterone production from the zona glomerulosa of the adrenal cortex. ahajournals.orgfrontiersin.orgoup.com This action is mediated through both ETA and ETB receptors, which are present on adrenocortical cells. ahajournals.orgfrontiersin.org This indicates a role for the local endothelin system in modulating the function of the adrenal cortex, which is crucial for blood pressure regulation. frontiersin.orgoup.com
Table 2: Summary of Big Endothelin-1 (1-38) / Endothelin-1 Functions in Other Tissues
| Organ/Gland | Key Function of ET-1 System | Receptors Involved | Physiological/Pathophysiological Relevance | References |
|---|---|---|---|---|
| Lung Airways | Bronchoconstriction, Inflammation, Fibroblast proliferation, Collagen synthesis | ETA, ETB | Airway reactivity, Asthma, Pulmonary fibrosis | ersnet.orgnih.govbjbms.org |
| Parathyroid Gland | Inhibition of Parathyroid Hormone (PTH) secretion and mRNA expression | - | Regulation of PTH homeostasis | nih.govresearchgate.netbiochemia-medica.com |
| Adrenal Gland | Stimulation of aldosterone secretion | ETA, ETB | Regulation of blood pressure and adrenal function | ahajournals.orgfrontiersin.orgoup.com |
Academic Research Methodologies and Experimental Approaches for Big Endothelin 1 1 38 Studies
In Vitro Models
In vitro models are fundamental to understanding the cellular and molecular mechanisms involving Big Endothelin-1 (B181129) (Big ET-1 (1-38)), the precursor to the potent vasoconstrictor Endothelin-1 (ET-1). These models allow for controlled investigation of its synthesis, processing, and downstream effects in various cell types.
Primary Cell Cultures
Primary cell cultures provide a biologically relevant system to study the physiology and pathophysiology of Big ET-1 (1-38) in an environment that closely mimics the in vivo state. Researchers utilize a variety of primary cells to investigate the diverse roles of the endothelin system.
Endothelial Cells: As the primary source of ET-1, endothelial cells are crucial for studying its synthesis and release. mdpi.com Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model. physiology.org Studies have shown that HUVECs release both ET-1 and Big ET-1. researchgate.net The production of ET-1 from its precursor in these cells is a key area of investigation.
Vascular Smooth Muscle Cells (VSMCs): VSMCs are primary targets for ET-1, mediating its vasoconstrictor effects. In culture, they are used to study the signaling pathways activated by ET-1, which is converted from Big ET-1 (1-38). For instance, research has demonstrated that ET-1 induces the production of connective tissue growth factor in VSMCs. mdpi.com
Macrophages: These immune cells are known to produce ET-1, implicating the endothelin system in inflammatory processes. mdpi.com Cultured macrophages are used to explore the regulation of ET-1 synthesis and its role in immune responses.
Fibroblasts: Cardiac fibroblasts, for example, are used to study the role of the endothelin system in tissue remodeling and fibrosis. Studies have shown that ET-1 can induce proliferation and differentiation of human cardiac fibroblasts into myofibroblasts. mdpi.com
Table 1: Examples of Primary Cell Culture Models in Big Endothelin-1 (1-38) Research
| Cell Type | Organism | Research Focus | Key Findings |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | Synthesis and release of ET-1 and Big ET-1. physiology.orgresearchgate.net | HUVECs constitutively express mRNA for Big ET-1 and release both peptides. researchgate.net |
| Rat Aortic Smooth Muscle Cells | Rat | Cellular response to ET-1. | ET-1 induces intracellular calcium mobilization. ahajournals.org |
| Human Cardiac Fibroblasts | Human | Role in cardiac fibrosis. | ET-1 promotes proliferation and myofibroblast differentiation. mdpi.com |
| Rat Lymphatic Endothelial Cells | Rat | Role in lymphangiogenesis. | ET-1 promotes proliferation and invasion via the ETB receptor. aacrjournals.org |
Immortalized Cell Lines and Reporter Systems
Immortalized cell lines offer a readily available and consistent source of cellular material for high-throughput screening and detailed mechanistic studies.
Immortalized Cell Lines: Various immortalized cell lines are employed in endothelin research. For example, the human lung carcinoma cell line A549 and the human embryonic kidney cell line HEK293 are used to investigate the expression and regulation of components of the endothelin pathway. invivogen.comahajournals.org The CALU-6 pulmonary carcinoma cell line has been identified as expressing the human renin gene, providing a unique in vitro tool. ahajournals.org Overexpression of ET-1 in 293T cells has been shown to enhance cell proliferation and migration. plos.org
Reporter Systems: Reporter cell lines are engineered to express a reporter gene (e.g., luciferase or alkaline phosphatase) under the control of a specific promoter. These systems are valuable for studying the transcriptional regulation of genes involved in the endothelin pathway and for screening compounds that modulate their activity. invivogen.com For instance, reporter assays can be used to measure the activation of signaling pathways like NF-κB in response to ET-1. invivogen.com
Table 2: Commonly Used Immortalized Cell Lines in Endothelin Research
| Cell Line | Origin | Application in Endothelin Research |
|---|---|---|
| A549 | Human lung carcinoma | Studying the endothelin pathway in alveolar epithelial cells. researchgate.netinvivogen.com |
| HEK293 | Human embryonic kidney | Investigating ET-1-induced signaling and gene expression. invivogen.complos.org |
| CALU-6 | Human pulmonary carcinoma | Studying the regulation of renin expression, a component of a related system. ahajournals.org |
| THP-1 | Human monocytic leukemia | Investigating the role of endothelins in immune cells. invivogen.com |
Biochemical Assays for Enzyme Activity and Receptor Binding
Biochemical assays are essential for quantifying the components of the endothelin system and understanding their interactions.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method for measuring the concentration of Big ET-1 (1-38) and ET-1 in biological samples, including cell culture supernatants and plasma. eaglebio.combmgrp.com These assays typically use a sandwich format with antibodies specific for the target peptide. eaglebio.combmgrp.com
Enzyme Activity Assays: The conversion of Big ET-1 (1-38) to ET-1 is catalyzed by Endothelin-Converting Enzyme (ECE). vwr.com Assays to measure ECE activity involve incubating a source of the enzyme (e.g., cell membrane fractions) with Big ET-1 (1-38) and then quantifying the amount of ET-1 produced. biologists.com Similarly, the activity of other enzymes that can process Big ET-1 (1-38), such as chymase, can also be assessed. vwr.comresearchgate.net
Receptor Binding Assays: These assays are used to characterize the binding of endothelins to their receptors (ETA and ETB). Radioligand binding assays, using a labeled form of ET-1, are a common approach to determine the affinity and density of endothelin receptors on different cell types.
Table 3: Key Biochemical Assays in Big Endothelin-1 (1-38) Research
| Assay Type | Purpose | Principle |
|---|---|---|
| Big Endothelin-1 ELISA | Quantify Big ET-1 (1-38) levels. eaglebio.combmgrp.com | Sandwich immunoassay using specific antibodies to capture and detect the peptide. eaglebio.combmgrp.com |
| Endothelin-1 ELISA | Quantify ET-1 levels. mybiosource.com | Competitive or sandwich immunoassay. mybiosource.com |
| ECE Activity Assay | Measure the activity of Endothelin-Converting Enzyme. biologists.com | Incubation of enzyme source with Big ET-1 (1-38) followed by quantification of ET-1. biologists.com |
| Chymase Activity Assay | Measure the activity of chymase in converting Big ET-1 (1-38). researchgate.net | Use of a fluorogenic peptide substrate that is cleaved by chymase. researchgate.net |
| Receptor Binding Assay | Characterize endothelin receptor binding properties. | Measures the binding of a radiolabeled endothelin to its receptors on cell membranes. |
Cellular Assays for Proliferation, Migration, and Differentiation
Cellular assays are employed to investigate the functional consequences of Big ET-1 (1-38) processing and subsequent ET-1 signaling.
Proliferation Assays: These assays measure cell growth and division. Methods like the MTT assay, which assesses metabolic activity, and Ki-67 immunofluorescence staining, which detects a nuclear protein associated with cell proliferation, are used to determine the mitogenic effects of ET-1. mdpi.com [3H]thymidine incorporation assays are also utilized to measure DNA synthesis as an indicator of cell proliferation. physiology.orgaacrjournals.org
Migration Assays: Cell migration is a key process in development, wound healing, and cancer metastasis. The effect of ET-1 on cell migration can be studied using techniques like the Boyden chamber assay or wound healing (scratch) assays.
Differentiation Assays: These assays assess the process by which a cell changes from one type to a more specialized type. For example, the differentiation of cardiac fibroblasts into myofibroblasts, a key event in cardiac fibrosis, can be monitored by measuring the expression of specific markers like alpha-smooth muscle actin (α-SMA). mdpi.com
Ex Vivo Preparations
Ex vivo models bridge the gap between in vitro studies and in vivo experiments, allowing for the investigation of organ-level responses to Big ET-1 (1-38) in a controlled environment.
Isolated Organ Perfusion Models
Langendorff-perfused hearts: This classic model involves isolating the heart and perfusing it with a nutrient-rich solution through the aorta. It allows for the study of the direct effects of substances on cardiac function, including heart rate, contractility, and coronary flow, independent of systemic influences. This preparation has been used to investigate the release of ET-1 from the heart. mdpi.com
Perfused lungs: Similar to the Langendorff heart, isolated lungs can be perfused to study pulmonary vascular responses and the release of mediators. Studies using isolated perfused rabbit lungs have demonstrated the basal release of Big ET-1 (1-38) from the pulmonary vasculature. ahajournals.org This model has also been utilized in clinical settings for the ex vivo assessment of donor lungs before transplantation, where levels of ET-1 and Big ET-1 in the perfusate are measured as potential biomarkers of lung function. nih.gov
Vascular Ring and Tissue Bath Studies
Vascular ring and tissue bath studies are fundamental in vitro techniques used to investigate the direct effects of Big Endothelin-1 (Big ET-1) (1-38) on blood vessel contractility. nih.govresearchgate.net These experiments typically involve isolating arterial or venous segments from animals, such as rats or rabbits, and mounting them as rings in organ baths filled with a physiological salt solution. nih.gov The tension of the vascular rings is then measured isometrically to assess vasoconstriction or vasodilation in response to various stimuli.
In such preparations, Big ET-1 (1-38) has been shown to induce concentration-dependent contractions in various vascular beds, including porcine coronary arteries and rabbit aortas. nih.govresearchgate.net The contractile response to Big ET-1 is often slower in onset and less potent compared to Endothelin-1 (ET-1). nih.gov This observation supports the understanding that Big ET-1 is a precursor peptide that requires enzymatic conversion to the highly active ET-1 to exert its full biological effect. nih.govpnas.org
Researchers utilize these systems to elucidate the enzymatic pathways involved in the conversion of Big ET-1. By pre-incubating the vascular rings with specific enzyme inhibitors, it is possible to identify the key enzymes responsible for this conversion. For example, the metalloprotease inhibitor phosphoramidon (B1677721) has been shown to block the vasoconstriction caused by Big ET-1, but not by ET-1, suggesting the involvement of a phosphoramidon-sensitive endothelin-converting enzyme (ECE) in the vascular smooth muscle. nih.govnih.gov Similarly, inhibitors of neutral endopeptidase (NEP) like thiorphan (B555922) and specific ECE inhibitors such as CGS 35066 have been used to parse the relative contributions of these enzymes to Big ET-1-induced contractions. researchgate.net
The table below summarizes findings from vascular ring studies investigating the effects of various enzyme inhibitors on Big ET-1-induced vasoconstriction.
| Vascular Preparation | Inhibitor | Effect on Big ET-1-Induced Contraction | Conclusion |
| Porcine Coronary Artery | Phosphoramidon | Blocked | Conversion of Big ET-1 to ET-1 is mediated by a phosphoramidon-sensitive ECE. nih.gov |
| Rabbit Aortic Rings | Phosphoramidon | Reduced | ECE and NEP are involved in the conversion of Big ET-1. researchgate.net |
| Rabbit Aortic Rings | Thiorphan | Reduced | NEP contributes to the conversion of Big ET-1. researchgate.net |
| Rabbit Aortic Rings | CGS 35066 | Reduced | ECE contributes to the conversion of Big ET-1. researchgate.net |
| Rabbit Aortic Rings | Chymostatin | No effect | Chymase is not involved in Big ET-1-induced contraction in this preparation. researchgate.net |
These studies are crucial for understanding the local regulation of vascular tone by the endothelin system and for identifying potential therapeutic targets for diseases associated with vascular dysfunction.
Tissue Explant Cultures
Tissue explant cultures provide a valuable ex vivo model to study the cellular and molecular mechanisms of Big ET-1 (1-38) in a more integrated tissue environment compared to isolated cell cultures. This methodology involves the removal of small pieces of tissue from an organism, which are then maintained in a culture medium that supports their viability and function for a period of time.
In the context of Big ET-1 research, tissue explants, such as those from lung biopsies, have been instrumental. For instance, fibroblasts grown from lung explants of patients with systemic sclerosis (SSc) have been used to investigate the role of the endothelin system in fibrosis. nih.gov These studies have demonstrated that fibroblasts from SSc patients exhibit an enhanced contractile phenotype, and that this is associated with elevated levels of ET-1 expression. nih.gov
The use of explant cultures allows for the examination of complex cellular interactions and signaling pathways. For example, by treating these cultures with selective endothelin receptor antagonists, researchers can determine which receptor subtype mediates the effects of ET-1. Such experiments have shown that the pro-fibrotic effects of ET-1 in lung fibroblasts are mediated through the ETA receptor and involve downstream signaling pathways like phosphoinositide 3-kinase/Akt. nih.gov
Furthermore, tissue explant cultures can be used to study the regulation of Big ET-1 processing. By analyzing the expression of preproET-1 mRNA and the activity of converting enzymes within the tissue, researchers can gain insights into how the production of ET-1 from Big ET-1 is controlled in both healthy and diseased states. mdpi.com For instance, studies using aortic ring explants have shown that stimuli like thrombin can increase the expression of Big ET-1 and preproET-1 mRNA, suggesting an upregulation of the endothelin system at the transcriptional level. mdpi.com
In Vivo Preclinical Research Models
Genetically Modified Animal Models (e.g., Knockout Mice, Transgenic Animals)
Genetically modified animal models, particularly knockout and transgenic mice, have been pivotal in elucidating the physiological and pathophysiological roles of the endothelin system. nih.gov These models allow for the investigation of the specific contributions of different components of the endothelin pathway, including Big ET-1, in a whole-organism context.
Knockout Mice:
Mice with a targeted disruption (knockout) of the gene encoding ET-1 have provided significant insights. Homozygous ET-1 null mice are not viable and exhibit severe craniofacial and cardiac malformations, highlighting the critical role of ET-1 in development. nih.gov To overcome this lethality and study the function of ET-1 in adult animals, researchers have generated endothelial cell-specific ET-1 knockout mice. nih.gov These mice, in which the ET-1 gene is disrupted only in endothelial cells, show a significant reduction in plasma and tissue ET-1 levels and exhibit lower blood pressure compared to their wild-type counterparts. nih.govahajournals.org This demonstrates the essential role of endothelial-derived ET-1 in maintaining basal vascular tone and blood pressure. nih.gov
Studies on mice with a knockout of the ETB receptor, either globally or specifically in endothelial cells, have revealed the importance of this receptor in the clearance of ET-1 from the circulation. cdnsciencepub.com These mice have elevated plasma ET-1 levels, indicating that the ETB receptor is the primary clearance receptor for ET-1. cdnsciencepub.com
The table below summarizes key findings from studies using knockout mouse models.
| Gene Knockout | Phenotype | Key Finding |
| Global ET-1 | Neonatal lethality, craniofacial and cardiac malformations | ET-1 is essential for normal development. nih.gov |
| Endothelial Cell-Specific ET-1 | Reduced plasma and tissue ET-1, lower blood pressure | Endothelial-derived ET-1 is crucial for maintaining basal vascular tone. nih.govahajournals.org |
| Global ETB Receptor | Elevated plasma ET-1 | The ETB receptor is the main clearance receptor for ET-1. cdnsciencepub.com |
| Endothelial Cell-Specific ETB Receptor | Impaired clearance of radiolabelled ET-1 | The endothelial ETB receptor plays a major role in clearing plasma ET-1. cdnsciencepub.com |
Transgenic Animals:
Transgenic animals that overexpress components of the endothelin system have also been valuable research tools. nih.gov For example, transgenic mice overexpressing the human ET-1 gene develop age-dependent renal pathologies, including interstitial fibrosis and cysts, even in the absence of hypertension. nih.gov This suggests a direct role for ET-1 in renal fibrosis. Interestingly, these transgenic models only develop hypertension when subjected to a high-salt diet, indicating an interaction between ET-1 and salt in blood pressure regulation. nih.gov
An inducible model of human ET-1 overexpression specifically in the endothelium has also been developed. ahajournals.org These mice exhibit an increase in blood pressure that is dependent on the ETA receptor, providing further evidence for the paracrine vasoregulatory pathway where endothelial-derived ET-1 acts on vascular smooth muscle ETA receptors. nih.govahajournals.org
Pharmacological Intervention Studies with Selective Receptor Antagonists and Enzyme Inhibitors
Pharmacological intervention studies in animal models are crucial for understanding the in vivo effects of Big ET-1 (1-38) and for evaluating the therapeutic potential of targeting the endothelin system. These studies typically involve the administration of selective endothelin receptor antagonists or enzyme inhibitors to animals, followed by the measurement of various physiological parameters.
Selective Receptor Antagonists:
The use of selective antagonists for the ETA and ETB receptors has helped to dissect the roles of these receptors in mediating the effects of the endothelin system. For instance, in anesthetized rabbits, the pressor (blood pressure-increasing) responses to Big ET-1 are markedly reduced by the selective ETA receptor antagonist BQ-123. ahajournals.org Conversely, blockade of ETB receptors with BQ-788 potentiates the pressor response to Big ET-1. ahajournals.org This suggests that while the vasoconstrictor effects of ET-1 (derived from Big ET-1) are primarily mediated by ETA receptors, the ETB receptors play a counter-regulatory role, likely by mediating vasodilation and clearing ET-1 from the circulation. ahajournals.orgnih.gov
In a mouse model, the pressor effects of GPR81 activation were prevented by pretreatment with BQ123, but not BQ788, indicating that the systemic and renal hemodynamic effects of GPR81 activation are mediated by the release of ET-1 and subsequent activation of the ETA receptor. ahajournals.org
Enzyme Inhibitors:
Enzyme inhibitors are used to investigate the in vivo conversion of Big ET-1 to ET-1. Phosphoramidon, a dual inhibitor of ECE and NEP, has been shown to block the pressor activity of Big ET-1 in rats. pnas.org Similarly, thiorphan, a more selective NEP inhibitor, also inhibits the pressor response to Big ET-1, although to a lesser extent than phosphoramidon. pnas.org These findings suggest that a metalloprotease, likely ECE, is the physiologically relevant enzyme for the conversion of Big ET-1 to ET-1 in vivo. pnas.org
The dual ECE/NEP inhibitor SLV-306 (daglutril) has been shown to attenuate the rise in blood pressure after Big ET-1 infusion in humans, providing clinical evidence for the inhibition of systemic Big ET-1 conversion. researchgate.net
The table below summarizes the effects of various pharmacological interventions in in vivo studies.
| Animal Model | Pharmacological Agent | Effect | Conclusion |
| Anesthetized Rats | Phosphoramidon (ECE/NEP inhibitor) | Inhibited the pressor response to Big ET-1. pnas.org | ECE is a key enzyme in the in vivo conversion of Big ET-1. pnas.org |
| Anesthetized Rats | Thiorphan (NEP inhibitor) | Dose-dependently inhibited the pressor response to Big ET-1. pnas.org | NEP is involved in the in vivo conversion of Big ET-1. pnas.org |
| Anesthetized Rabbits | BQ-123 (ETA antagonist) | Markedly reduced the pressor response to Big ET-1. ahajournals.org | The pressor effect of Big ET-1 is primarily mediated by ETA receptors. ahajournals.org |
| Anesthetized Rabbits | BQ-788 (ETB antagonist) | Sharply potentiated the pressor response to Big ET-1. ahajournals.org | ETB receptors have a counter-regulatory role in the pressor response to Big ET-1. ahajournals.org |
| Anesthetized Mice | BQ123 (ETA antagonist) | Prevented the pressor effects of GPR81 activation. ahajournals.org | GPR81-mediated pressor effects are dependent on ET-1 and ETA receptor activation. ahajournals.org |
| Humans | SLV-306 (ECE/NEP inhibitor) | Attenuated the rise in blood pressure after Big ET-1 infusion. researchgate.net | Systemic conversion of Big ET-1 can be inhibited in humans. researchgate.net |
Hemodynamic and Physiological Measurements in Animal Models
In vivo studies in animal models are essential for characterizing the hemodynamic and physiological effects of Big Endothelin-1 (1-38). These studies involve the administration of Big ET-1 to anesthetized or conscious animals and the subsequent measurement of various cardiovascular and renal parameters.
Hemodynamic Effects:
Intravenous injection of Big ET-1 in animals such as rats and rabbits produces a sustained pressor response, characterized by an increase in mean arterial pressure (MAP). pnas.orgnih.gov This effect is presumed to be due to the conversion of Big ET-1 into the potent vasoconstrictor ET-1 by endothelin-converting enzyme (ECE). pnas.org The pressor response to Big ET-1 is typically monophasic, in contrast to the biphasic response (an initial transient depressor phase followed by a sustained pressor phase) often seen with ET-1 administration. ahajournals.org
In rats with experimental congestive heart failure (CHF), the effects of Big ET-1 on MAP and renal hemodynamics were found to be blunted compared to control rats. nih.gov This suggests a reduced sensitivity to the vascular actions of the endothelin system in the setting of CHF. nih.gov
Renal Effects:
Big ET-1 has significant effects on renal hemodynamics and excretory function. In control rats, administration of Big ET-1 leads to a decrease in renal blood flow (RBF) and glomerular filtration rate (GFR), along with a marked increase in renal vascular resistance (RVR). nih.gov Interestingly, despite the vasoconstrictor effects, Big ET-1 can also induce diuresis and natriuresis. ahajournals.org The mechanisms underlying these excretory effects are thought to involve the activation of ETB receptors, leading to the production of nitric oxide. ahajournals.org
The table below summarizes the hemodynamic and renal effects of Big ET-1 administration in animal models.
| Animal Model | Parameter Measured | Effect of Big ET-1 Administration |
| Anesthetized Rats | Mean Arterial Pressure (MAP) | Sustained increase. pnas.org |
| Control Rats | Mean Arterial Pressure (MAP) | Increased by 29%. nih.gov |
| Control Rats | Renal Blood Flow (RBF) | Decreased by 38%. nih.gov |
| Control Rats | Renal Vascular Resistance (RVR) | Increased by 130%. nih.gov |
| Control Rats | Glomerular Filtration Rate (GFR) | Decreased. nih.gov |
| Rats with Congestive Heart Failure | Mean Arterial Pressure (MAP) and Renal Hemodynamics | Blunted response compared to controls. nih.gov |
| Rats | Urinary Flow Rate | Increased from 8.5 to 110 µL/min. ahajournals.org |
| Rats | Fractional Excretion of Sodium | Increased from 0.38% to 7.51%. ahajournals.org |
Analytical and Molecular Techniques
A variety of analytical and molecular techniques are employed to study Big Endothelin-1 (Big ET-1) (1-38), from quantifying its levels in biological samples to investigating its gene expression and the activity of its converting enzymes.
Immunoassays:
Immunoassays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), are the most common methods for measuring the concentration of Big ET-1 in plasma, tissue homogenates, and cell culture media. ahajournals.orgoup.com These assays utilize antibodies that specifically recognize and bind to Big ET-1. The specificity of the antibody is crucial, and cross-reactivity with other endothelin peptides, such as ET-1, must be minimal to ensure accurate quantification. ahajournals.orgoup.com
High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography is often used in conjunction with immunoassays to separate and identify different endothelin peptides in a sample. nih.gov This technique can distinguish between Big ET-1 and ET-1, providing a more detailed profile of the endothelin system. nih.gov For example, HPLC has been used to show that immunoreactive endothelin in the medium of cultured human endothelial cells consists of a major component corresponding to ET-1 and a minor component corresponding to Big ET-1. nih.gov
Molecular Biology Techniques:
Molecular biology techniques are essential for studying the gene expression of preproendothelin-1, the precursor to Big ET-1, and the enzymes involved in its processing.
Real-time polymerase chain reaction (RT-PCR): This technique is used to quantify the levels of preproET-1 mRNA in tissues and cells. mdpi.comresearchgate.net It allows researchers to investigate how various stimuli and disease states affect the transcription of the ET-1 gene. mdpi.com For example, RT-PCR has been used to detect the mRNA of chymases, ECE-1a, and NEP in mouse tissues. researchgate.net
In situ hybridization: This technique can be used to localize the expression of preproET-1 mRNA within tissues, providing spatial information about where Big ET-1 is being produced.
Enzyme Activity Assays:
Enzyme activity assays are used to measure the activity of the enzymes that convert Big ET-1 to ET-1, such as endothelin-converting enzyme (ECE). These assays typically involve incubating a biological sample (e.g., a membrane fraction from a tissue homogenate) with Big ET-1 and then measuring the amount of ET-1 produced. pnas.orgoup.com The specificity of the enzyme activity can be confirmed by using inhibitors like phosphoramidon. pnas.orgoup.com
The table below provides a summary of the analytical and molecular techniques used in Big ET-1 research.
| Technique | Application | Example Finding |
| Immunoassays (RIA, ELISA) | Quantification of Big ET-1 in biological samples. ahajournals.orgoup.com | Plasma levels of Big ET-1 are correlated with the severity of primary pulmonary hypertension. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and identification of endothelin peptides. nih.gov | Immunoreactive endothelin in endothelial cell media is composed of both ET-1 and Big ET-1. nih.gov |
| Real-time PCR | Quantification of preproET-1 mRNA. mdpi.comresearchgate.net | Thrombin increases the expression of preproET-1 mRNA in aortic rings. mdpi.com |
| Enzyme Activity Assays | Measurement of ECE activity. pnas.orgoup.com | ECE activity that is blocked by phosphoramidon has been identified in rabbit lung membranes. pnas.org |
These techniques provide the tools necessary to investigate the intricate regulation and function of Big ET-1 at the molecular, cellular, and systemic levels.
Peptide Quantification Methods (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay)
Accurate quantification of Big ET-1 (1-38) in biological samples such as serum, plasma, urine, and cell culture supernatants is fundamental to understanding its physiological and pathological roles. alpco.com Due to the short half-life of ET-1, measuring its more stable precursor, Big ET-1 (1-38), often provides a more reliable indication of the endothelin system's activation. alpco.combmgrp.com
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for the quantitative determination of Big ET-1 (1-38). eaglebio.comelisakits.co.uk The sandwich ELISA is a common format for this purpose. bmgrp.comeaglebio.com In this assay, microtiter plates are pre-coated with a polyclonal antibody specific for human Big ET-1 (1-38). bmgrp.comeaglebio.com Standards, controls, and samples containing the peptide are then added to the wells, followed by a detection antibody, which is often a monoclonal mouse anti-human Big ET-1 (1-38) antibody. bmgrp.comeaglebio.com This forms a "sandwich" complex of capture antibody, Big ET-1 (1-38), and detection antibody. bmgrp.com The detection antibody is typically conjugated to an enzyme, and the addition of a substrate results in a colorimetric reaction that is proportional to the amount of Big ET-1 (1-38) present.
Commercial ELISA kits for human Big ET-1 (1-38) are available and are often validated according to regulatory guidelines. bmgrp.com These kits can detect both endogenous and recombinant forms of the peptide. bmgrp.com The sensitivity of these assays is crucial, with lower limits of quantification (LLOQ) in the picomolar range, for instance, 0.02 pmol/ml. alpco.comeaglebio.com
Radioimmunoassay (RIA)
Radioimmunoassay is another sensitive technique used to measure immunoreactive Big ET-1 (1-38). This method involves the use of a radiolabeled form of the peptide and a specific antibody. One approach has been to develop RIAs for the C-terminal fragment of Big ET-1 (amino acids 22-38), which also cross-reacts with the intact Big ET-1 (1-38) peptide. nih.gov To measure plasma levels, samples are often first extracted and concentrated using solid-phase extraction cartridges, such as C18 silica (B1680970) cartridges. nih.gov RIAs have detected concentrations of immunoreactive Big ET-1 (22-38) in the range of 1-11 pmol/l in healthy individuals. nih.gov Critical factors for a reliable RIA include the selectivity of the antibody and the efficiency of the extraction procedure to remove interfering substances from the plasma. researchgate.net
Table 1: Comparison of Peptide Quantification Methods for Big ET-1 (1-38)
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |
|---|---|---|
| Principle | Enzyme-based colorimetric detection in a sandwich format. bmgrp.comeaglebio.com | Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody. nih.gov |
| Typical Sample Types | Serum, plasma, urine, cell culture supernatants. alpco.com | Plasma. nih.gov |
| Sensitivity | High, with LLOQ often in the low pmol/L range. alpco.comeaglebio.com | High, capable of detecting concentrations in the pmol/L range. nih.gov |
| Key Reagents | Capture antibody, detection antibody (enzyme-conjugated). bmgrp.comeaglebio.com | Radiolabeled peptide, specific antiserum. nih.gov |
| Advantages | Non-radioactive, high-throughput capabilities. bmgrp.comeaglebio.com | High sensitivity and specificity. nih.gov |
| Considerations | Assay validation and specificity are crucial. bmgrp.com | Requires handling of radioactive materials, potential for interference from plasma components. researchgate.net |
Immunohistochemistry and Immunofluorescence for Protein Localization
Determining the cellular and tissue distribution of Big ET-1 (1-38) and the enzymes that process it is crucial for understanding its localized effects. Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques for this purpose.
These methods utilize antibodies that specifically bind to the target protein (e.g., Big ET-1 or Endothelin-Converting Enzyme) within tissue sections. In IHC, the antibody is linked to an enzyme that produces a colored precipitate at the site of the antigen, allowing for visualization with a light microscope. In IF, the antibody is conjugated to a fluorophore, and the localization is visualized using a fluorescence microscope.
For example, studies have used these techniques to determine the cellular localization of the precursor to ET-1, preproET-1, and Endothelin-Converting Enzyme-1 (ECE-1) in the bovine corpus luteum. oup.com These studies revealed that the expression of ECE-1 was significantly higher in the mid-luteal phase compared to the early phase and was localized to specific cell types within the tissue. oup.comresearchgate.net Similarly, the localization of ECE has been investigated in the bovine optic nerve and retina to understand its role in ocular physiology and pathology. nih.gov
Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction (qPCR), mRNA Stability Assays)
The regulation of Big ET-1 (1-38) production begins at the level of gene transcription. mdpi.comresearchgate.net Analyzing the expression of the gene encoding for its precursor, preproendothelin-1 (EDN1), provides insights into the factors that control the synthesis of the endothelin family of peptides. mdpi.com
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a standard method to quantify the amount of specific messenger RNA (mRNA) in a sample. This technique allows researchers to measure the expression levels of the EDN1 gene in different tissues or under various experimental conditions. For instance, studies have examined the effects of different stimuli on EDN1 mRNA levels in vascular endothelial cells. nih.gov
mRNA Stability Assays
Post-transcriptional regulation, particularly mRNA stability, is a critical control point for ET-1 expression. nih.gov The 3'-untranslated region (3'-UTR) of the EDN1 mRNA contains AU-rich elements (AREs) that are known to influence mRNA stability. nih.gov
To study mRNA stability, researchers can use transcriptional inhibitors like actinomycin (B1170597) D or 5,6-dichloro-1-β-d-ribofuranosyl-benzimidazole (DRB). nih.govahajournals.org After blocking transcription, the rate of mRNA decay can be measured over time using qPCR. Such assays have demonstrated that the EDN1 mRNA is relatively labile and that its stability can be modulated by various signaling pathways. nih.govnih.govahajournals.org For example, nitric oxide has been shown to decrease the expression of Endothelin-Converting Enzyme-1 (ECE-1) by destabilizing its mRNA. ahajournals.org
Proteomic Approaches for Enzyme Characterization and Identification
The conversion of the inactive Big ET-1 (1-38) to the biologically active ET-1 is a critical step mediated by specific proteases. mdpi.comresearchgate.net Proteomic techniques are employed to identify and characterize these enzymes.
Researchers have identified enzyme activities in various tissues, such as the rat lung and human retinal pigmented cells, that are capable of converting Big ET-1 (1-38) to ET-1. nih.govarvojournals.org These studies often involve preparing tissue homogenates or subcellular fractions (e.g., plasma membranes) and incubating them with Big ET-1 (1-38). nih.govarvojournals.orgnih.gov The products of the reaction are then analyzed to confirm the conversion.
The characterization of these enzymes involves determining their optimal pH, their sensitivity to various protease inhibitors, and the effect of metal ions on their activity. nih.govnih.gov For instance, some endothelin-converting enzyme activities are inhibited by phosphoramidon and thiorphan, while others are inhibited by pepstatin, suggesting the involvement of different classes of proteases like metalloproteases and aspartic proteases. nih.govnih.govarvojournals.orgarvojournals.org Furthermore, proteomic techniques like Western blotting are used to identify specific enzyme isoforms, such as ECE-1 and ECE-2, in different cellular compartments. arvojournals.orgarvojournals.org
Table 2: Characterization of Big Endothelin-1 Converting Enzymes in Different Tissues
| Tissue/Cell Type | Enzyme Location | Optimal pH | Key Inhibitors | Activating Metal Ions |
|---|---|---|---|---|
| Rat Lung | Plasma Membrane | 4.0 | Pepstatin-A | Mn²⁺ > Zn²⁺ = Ca²⁺ > Ba²⁺ |
| Bovine Retina | Plasma Membrane | - | Phosphoramidon, Thiorphan | - |
| Bovine Optic Nerve & Retina | Cytosol | Acidic (activated at pH 6.4) | Pepstatin, Phosphoramidon (combination) | - |
| Human Retinal Pigmented Cells (ARP-19) | Plasma Membrane | - | Phosphoramidon, Thiorphan | - |
| Human Retinal Pigmented Cells (ARP-19) | Cytosol | Acidic (activated at pH 6.4) | Pepstatin, E64 | - |
Data compiled from multiple studies. nih.govnih.govarvojournals.orgarvojournals.org
Chromatographic Techniques for Peptide Purity and Characterization (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and characterization of Big ET-1 (1-38) and its related peptides. fishersci.co.ukvwr.com
Purification and Purity Assessment
HPLC is used to purify synthetic or recombinant Big ET-1 (1-38) to a high degree, which is essential for its use in biological assays. fishersci.co.ukvwr.com The purity of the peptide preparation is often assessed by analyzing the peak area in the HPLC chromatogram. vwr.com
Characterization of Conversion Products
Reverse-phase HPLC is a key technique for separating and identifying the products of Big ET-1 (1-38) conversion. nih.govahajournals.org By coupling HPLC with a detection method like radioimmunoassay or mass spectrometry, researchers can identify the fragments produced when Big ET-1 (1-38) is cleaved by enzymes. nih.govnih.govahajournals.org For example, HPLC analysis has been used to show that incubation of Big ET-1 (1-38) with certain enzymes from rat lung homogenates yields ET-1 (1-21) and a C-terminal fragment (22-38). nih.govnih.gov This technique has also been instrumental in identifying alternative cleavage products of Big ET-1, such as ET-1(1-32), generated by enzymes like matrix metalloproteinase-2. ahajournals.org
Emerging Methodological Trends
The field of endothelin research is continually evolving, with new technologies offering deeper insights into the systemic roles of peptides like Big ET-1 (1-38).
Application of Advanced Imaging Techniques in Systemic Studies
Advanced imaging modalities, particularly Positron Emission Tomography (PET), are emerging as powerful tools for studying the endothelin system in vivo. nih.govbenthamscience.comsnmjournals.org PET allows for the non-invasive visualization and quantification of biological processes at the molecular level. nih.gov
By labeling Big ET-1 (1-38) with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), researchers can create a radiotracer, [¹⁸F]-big ET-1. nih.gov When this tracer is administered, its distribution and fate in the body can be tracked over time using a microPET scanner in animal models. nih.govnih.gov
These studies have provided valuable information on the systemic behavior of Big ET-1 (1-38). For example, imaging with [¹⁸F]-big ET-1 has revealed that it is rapidly cleared from the circulation and that major sites of its uptake and conversion to ET-1 are the lungs and liver. nih.gov The use of specific enzyme inhibitors (e.g., phosphoramidon) and receptor antagonists in conjunction with PET imaging can further elucidate the pathways of conversion and receptor binding in different organs. nih.gov This technology holds promise for understanding the tissue-specific processing of Big ET-1 (1-38) in both health and disease. nih.govresearchgate.net
Integration of Multi-omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics)
The comprehensive study of Big Endothelin-1 (1-38) [Big ET-1 (1-38)] increasingly relies on the integration of multi-omics data to unravel its complex roles in health and disease. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological pathways influenced by and influencing Big ET-1 (1-38). By connecting genetic predispositions to functional protein expression and subsequent metabolic changes, researchers can build more complete models of its physiological and pathological significance.
Genomics: Genomic studies focus on the endothelin-1 gene (EDN1), which encodes the precursor protein, preproendothelin-1. core.ac.uk Research in this area investigates how genetic variations, such as single nucleotide polymorphisms (SNPs) within the EDN1 gene or its regulatory regions, correlate with circulating levels of Big ET-1 (1-38) and susceptibility to various diseases. For instance, specific genetic variants may lead to the overexpression of EDN1, resulting in elevated production of Big ET-1 (1-38) and contributing to the pathogenesis of cardiovascular conditions like hypertension and heart failure. researchgate.net
Transcriptomics: Transcriptomic analyses measure the expression levels of EDN1 messenger RNA (mRNA), providing a direct link between genetic information and protein synthesis. Studies have shown that in conditions like cardiac remodeling and heart failure, the expression of EDN1 mRNA is often upregulated in cardiac tissues. researchgate.net This increased transcription directly leads to higher synthesis of preproendothelin-1 and, consequently, more Big ET-1 (1-38) available for conversion to active Endothelin-1 (ET-1). Transcriptomic data can be correlated with clinical parameters to understand the molecular drivers of disease progression. researchgate.netresearchgate.net
Proteomics: Proteomics involves the large-scale study of proteins, and in this context, it focuses on the quantification of Big ET-1 (1-38) and its related peptides, such as ET-1 and the C-terminal pro-endothelin-1 (CT-proET-1). researchgate.netresearchgate.net Techniques like enzyme-linked immunosorbent assay (ELISA) and immunoluminometric assays are commonly used to measure plasma concentrations of Big ET-1 (1-38). researchgate.netnih.gov These studies have consistently demonstrated that elevated levels of circulating Big ET-1 (1-38) are a significant biomarker for various diseases, including heart failure, coronary artery ectasia, and certain cancers. nih.govjbuon.commdpi.com Proteomic approaches confirm the functional output of genomic and transcriptomic activities, providing clinically relevant data for prognosis and risk stratification. researchgate.netmdpi.com
Metabolomics: Metabolomic studies analyze small-molecule metabolites to capture a snapshot of the physiological state. In relation to Big ET-1 (1-38), research explores how its elevated levels are associated with metabolic disturbances. For example, the endothelin system is implicated in insulin (B600854) resistance and impaired glucose metabolism. researchgate.netkarger.comphysiology.org Studies have investigated the metabolism of Big ET-1 (1-38) itself, identifying its cleavage products in human circulation. nih.govnih.gov By correlating Big ET-1 (1-38) concentrations with metabolic profiles, researchers can identify pathways affected by the endothelin system, offering insights into the mechanisms behind conditions like type 2 diabetes and metabolic syndrome. karger.com
The integration of these omics layers allows for a systems biology approach. For example, a genomic study might identify an EDN1 polymorphism associated with hypertension. Transcriptomics could confirm that this variant leads to increased EDN1 mRNA in vascular tissue. Proteomics would then verify higher plasma Big ET-1 (1-38) levels in individuals with this polymorphism. nih.gov Finally, metabolomics could reveal an associated profile of altered glucose and lipid metabolites, explaining the link between the genetic variant and the clinical phenotype of metabolic dysfunction and hypertension. researchgate.netkarger.com
Table 1: Research Findings from Multi-omics Studies of Big ET-1 (1-38)
| Omics Level | Research Focus | Key Findings | Associated Conditions | Citation(s) |
|---|---|---|---|---|
| Genomics | EDN1 gene analysis | Identification of gene structure encoding preproendothelin-1. | General molecular biology | core.ac.uknih.gov |
| Transcriptomics | EDN1 mRNA expression | ET-1 mRNA levels correlate with genes involved in cardiac dilatation, hypertrophy, and fibrosis. | Atrial Fibrillation, Heart Failure | researchgate.net |
| Proteomics | Plasma Big ET-1 quantification | Elevated plasma Big ET-1 levels are a significant biomarker for the presence of disease and poor prognosis. | Lobular Neoplasia, Dilated Cardiomyopathy, Coronary Artery Ectasia | nih.govjbuon.commdpi.com |
| Metabolomics | Insulin sensitivity studies | Big ET-1 infusion reduces insulin sensitivity; this effect is normalized by an ETA receptor antagonist. | Insulin Resistance | physiology.org |
| Proteomics/Metabolism | In vivo peptide metabolism | In humans, Big ET-1 is cleaved at a single terminus. | Peptide Metabolism | nih.gov |
Development of Novel Biosensors for Real-time Monitoring
The development of novel biosensors for the real-time monitoring of Big ET-1 (1-38) is a burgeoning field of research aimed at overcoming the limitations of traditional laboratory-based assays like ELISA. nih.gov Conventional methods are time-consuming and provide only static measurements. Biosensors offer the potential for rapid, sensitive, and continuous or semi-continuous detection, which is crucial for monitoring critically ill patients or understanding dynamic physiological processes. researchgate.netfrontiersin.org These devices typically consist of a biological recognition element that specifically binds to Big ET-1 (1-38) and a transducer that converts this binding event into a measurable signal. nih.govexplorationpub.com
Electrochemical Biosensors: Electrochemical biosensors detect changes in electrical signals (current, potential, or impedance) upon the binding of the target analyte. frontiersin.orgnih.gov
Principle: An electrode surface is modified with a biorecognition molecule, such as a highly specific antibody or aptamer for Big ET-1 (1-38). When Big ET-1 (1-38) from a sample binds to this molecule, it alters the electrochemical properties of the electrode surface, which is detected as a change in the electrical signal. nih.gov
Types:
Amperometric: Measures the change in current produced during the oxidation or reduction of an electroactive species.
Potentiometric: Measures the change in potential at the electrode surface.
Impedimetric: Measures the change in electrical impedance of the electrode interface upon analyte binding. frontiersin.org
Advantages: These sensors are known for their high sensitivity, rapid response time, low cost, and potential for miniaturization into portable, point-of-care devices. researchgate.netfrontiersin.org While many electrochemical biosensors have been developed for ET-1, the same principles are directly applicable to Big ET-1 (1-38) by employing specific antibodies. researchgate.net
Optical Biosensors: Optical biosensors utilize light to detect biomolecular interactions. They measure changes in optical phenomena such as absorbance, fluorescence, or surface plasmon resonance (SPR). nih.govmdpi.com
Principle: The interaction between Big ET-1 (1-38) and a biorecognition element immobilized on a sensor surface causes a change in an optical property, such as the refractive index or fluorescence intensity. explorationpub.com
Types:
Surface Plasmon Resonance (SPR): SPR-based sensors detect changes in the refractive index on a metal (e.g., gold) film surface when Big ET-1 (1-38) binds to the immobilized antibodies. This label-free technique allows for real-time monitoring of binding kinetics. nih.gov
Fluorescence-based: These sensors use fluorescently labeled molecules (fluorophores) that either bind to the Big ET-1 (1-38) complex or are displaced by it, leading to a measurable change in fluorescence signal. mdpi.com
Fiber-Optic Sensors: These sensors use optical fibers to transmit light to and from the sensing region, enabling flexible and remote sensing applications. mdpi.com
Advantages: Optical biosensors are highly sensitive and specific, and SPR in particular provides rich data on binding affinity and kinetics without the need for labels. explorationpub.comresearchgate.net
The advancement of these biosensor technologies promises to shift the analysis of Big ET-1 (1-38) from the central laboratory to the patient's bedside, enabling faster clinical decision-making and a deeper understanding of its dynamic role in human physiology.
Table 2: Emerging Biosensor Technologies for Big ET-1 (1-38) Detection
| Biosensor Type | Transduction Principle | Biorecognition Element | Potential Application | Key Advantage | Citation(s) |
|---|---|---|---|---|---|
| Electrochemical Immunoassay | Amperometric/Voltammetric | Anti-Big ET-1 Antibody | Point-of-care diagnostics for cardiovascular events. | High sensitivity, portability, rapid analysis. | researchgate.netnih.gov |
| Impedimetric Biosensor | Electrochemical Impedance Spectroscopy (EIS) | Anti-Big ET-1 Antibody or Aptamer | Continuous monitoring in intensive care units. | Label-free detection, high sensitivity. | frontiersin.orgnih.gov |
| Surface Plasmon Resonance (SPR) | Optical (Refractive Index Change) | Anti-Big ET-1 Antibody | Real-time analysis of binding kinetics in research. | Label-free, real-time data. | nih.govexplorationpub.com |
| Fiber-Optic Biosensor | Optical (Fluorescence/Absorbance) | Anti-Big ET-1 Antibody | In vivo or remote sensing applications. | Flexibility, remote monitoring capability. | mdpi.com |
Q & A
Q. Methodological Steps :
- Pre-treat samples with protease inhibitors to prevent degradation.
- Validate recovery rates using spiked samples (e.g., 50 µL plasma) .
How can researchers design experiments to investigate the metabolic processing of Big ET-1 (1-38) in human circulation?
Advanced Research Question
A robust design includes:
- PICOT Framework :
- Use pulse-chase assays with radiolabeled Big ET-1 to track cleavage intermediates .
How should discrepancies between in vitro and in vivo vasoconstrictive activities of Big ET-1 (1-38) be addressed?
Advanced Research Question
Discrepancies arise from:
Q. Resolution Strategies :
- Conduct parallel experiments in perfused organ models (e.g., isolated kidneys) to mimic physiological flow .
- Measure tissue-specific ECE expression via qPCR to correlate cleavage efficiency with activity .
What are the key considerations for cross-species comparative studies of Big ET-1 (1-38)?
Advanced Research Question
Human and porcine Big ET-1 differ by one residue (human: 53–90; porcine: 53–91), affecting receptor affinity and cleavage rates .
Q. Methodological Recommendations :
- Validate antibody cross-reactivity (e.g., human Big ET-1 ELISA shows <0.1% reactivity with rat Big ET-1) .
- Use species-specific ECE inhibitors to control for enzymatic processing differences .
How can ethical challenges in human studies involving Big ET-1 (1-38) be mitigated?
Advanced Research Question
Ethical issues include informed consent for biomarker studies and data privacy.
Q. Best Practices :
- Follow IRB protocols for plasma/serum collection, emphasizing anonymization of patient data .
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing while ensuring compliance with GDPR .
What steps ensure reproducibility in Big ET-1 (1-38) research?
Advanced Research Question
- Pre-register protocols (e.g., on Open Science Framework) detailing sample preparation, assay conditions, and statistical methods .
- Report MIAPE guidelines for peptide characterization, including HPLC purity (>95%) and mass spectrometry validation .
How can ELISA parameters be optimized for accurate quantification of Big ET-1 in complex matrices?
Advanced Research Question
- Sample Dilution : Use manufacturer-recommended diluents (e.g., 1:2 dilution for cell lysates) to minimize matrix interference .
- Standard Curve : Include a 7-point curve (0.4–25 pg/mL) with a 4-parameter logistic fit .
- Validation : Compare with orthogonal methods (e.g., Western blot using anti-Big ET-1 antibodies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
